Product packaging for 6-Bromo-3-methoxy-2-nitropyridine(Cat. No.:CAS No. 916737-76-3)

6-Bromo-3-methoxy-2-nitropyridine

Cat. No.: B1344277
CAS No.: 916737-76-3
M. Wt: 233.02 g/mol
InChI Key: NCYGJPLRMYGVEB-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-nitropyridine is a useful research compound. Its molecular formula is C6H5BrN2O3 and its molecular weight is 233.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O3 B1344277 6-Bromo-3-methoxy-2-nitropyridine CAS No. 916737-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYGJPLRMYGVEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626944
Record name 6-Bromo-3-methoxy-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916737-76-3
Record name 6-Bromo-3-methoxy-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916737-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Bromo-3-methoxy-2-nitropyridine. The information is intended to support researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

This compound is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₃.[1] It is a key intermediate in the synthesis of various organic molecules and has been investigated for its potential in medicinal chemistry.[1][2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₅BrN₂O₃[1]
Molecular Weight 233.02 g/mol [1]
IUPAC Name This compound
CAS Number 916737-76-3[1]
Appearance Light creamish crystalline solid
Melting Point 90-98 °C
Solubility Soluble in organic solvents.[3]
Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

TechniqueData
¹H NMR Spectral data is available but specific peak assignments require further analysis.
¹³C NMR Spectral data is available but specific peak assignments require further analysis.
Infrared (IR) Spectroscopy IR spectral data is available.
Mass Spectrometry (MS) Mass spectral data is available.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes, each involving the introduction of the nitro and bromo substituents onto the pyridine ring.

Synthetic Pathways

The two main synthetic strategies are:

  • Nitration of 6-Bromo-3-methoxypyridine: This involves the electrophilic nitration of the pre-brominated pyridine precursor.

  • Bromination of 3-Methoxy-2-nitropyridine: This route involves the bromination of the nitrated pyridine precursor.

Synthesis_Pathways cluster_0 Route 1: Nitration cluster_1 Route 2: Bromination 6-Bromo-3-methoxypyridine 6-Bromo-3-methoxypyridine This compound This compound 6-Bromo-3-methoxypyridine->this compound Nitrating Agents (e.g., HNO₃/H₂SO₄) 3-Methoxy-2-nitropyridine 3-Methoxy-2-nitropyridine 3-Methoxy-2-nitropyridine->this compound Brominating Agents (e.g., Br₂) Reactivity cluster_reactions Key Reactions This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu⁻ Cross-Coupling (e.g., Suzuki) Cross-Coupling (e.g., Suzuki) This compound->Cross-Coupling (e.g., Suzuki) R-B(OH)₂ Pd catalyst Nitro Group Reduction Nitro Group Reduction This compound->Nitro Group Reduction Reducing Agent (e.g., H₂, Pd/C)

References

An In-depth Technical Guide to 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 916737-76-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-3-methoxy-2-nitropyridine, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and common reactions, and explores its application in drug discovery, with a particular focus on its potential as a scaffold for PIM-1 kinase inhibitors.

Core Compound Properties

This compound is a substituted pyridine derivative featuring a bromine atom, a methoxy group, and a nitro group.[1] This unique combination of functional groups imparts a high degree of reactivity and versatility, making it a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific compound is not widely published, the following table summarizes its key known properties. Spectroscopic data can be predicted based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₃[1]
Molecular Weight 233.02 g/mol [1]
IUPAC Name This compound[1]
Appearance SolidVendor Data
Purity ≥97%Vendor Data
Boiling Point 360.9 °C at 760 mmHgSafety Data Sheet
Flash Point 172.1 °CSafety Data Sheet
SMILES COC1=C(N=C(C=C1)Br)--INVALID-LINK--[O-][1]
InChI InChI=1S/C6H5BrN2O3/c1-12-4-2-3-5(7)8-6(4)9(10)11/h2-3H,1H3[1]
Safety and Handling

This compound should be handled with care in a well-ventilated laboratory or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic routes, primarily involving the sequential introduction of the bromo and nitro functionalities onto a pyridine core.

Proposed Synthesis: Nitration of 2-Bromo-5-methoxypyridine

A plausible and direct route to this compound is the electrophilic nitration of the commercially available 2-Bromo-5-methoxypyridine. The methoxy group is an activating group and, along with the pyridine nitrogen, will direct the incoming nitro group.

G cluster_0 Synthesis of this compound start 2-Bromo-5-methoxypyridine reagents HNO₃ / H₂SO₄ start->reagents Nitration workup Aqueous Workup & Purification reagents->workup product This compound workup->product

Synthetic workflow for the nitration of 2-Bromo-5-methoxypyridine.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Bromo-5-methoxypyridine (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Key Chemical Reactions

The functional groups on this compound allow for a variety of subsequent chemical transformations, making it a versatile building block.

  • Suzuki-Miyaura Coupling: The bromine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with various aryl and heteroaryl boronic acids. This is a powerful method for generating molecular complexity.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). This introduces a nucleophilic handle for further derivatization, such as amide bond formation or the construction of heterocyclic rings.

Application in Drug Discovery: A Scaffold for PIM-1 Kinase Inhibitors

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Derivatives of substituted pyridines have shown promise as inhibitors of various protein kinases, which are critical targets in oncology.

PIM-1 Kinase: A Key Oncogenic Target

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and apoptosis.[2][3] PIM-1 is frequently overexpressed in a variety of hematological and solid tumors, and its elevated levels are often associated with poor prognosis and drug resistance.[2][3][4] This makes PIM-1 an attractive target for the development of novel anticancer therapies.[5]

The PIM-1 Signaling Pathway

PIM-1 is a constitutively active kinase that is primarily regulated at the level of transcription and protein stability.[6] It is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[2][7][8] Once expressed, PIM-1 can phosphorylate a range of downstream substrates, leading to the promotion of cell cycle progression and the inhibition of apoptosis.

PIM1_Pathway Cytokines Cytokines / Growth Factors JAK JAK Cytokines->JAK activate STAT STAT3 / STAT5 JAK->STAT phosphorylate PIM1 PIM-1 Kinase STAT->PIM1 induce transcription CellCycle Cell Cycle Progression (e.g., p21, p27) PIM1->CellCycle promote Apoptosis Inhibition of Apoptosis (e.g., Bad) PIM1->Apoptosis inhibit Proliferation Cell Proliferation & Survival CellCycle->Proliferation Apoptosis->Proliferation Inhibitor Pyridine-based Inhibitors (derived from this compound) Inhibitor->PIM1 inhibit

Simplified PIM-1 signaling pathway and the point of intervention.
Experimental Protocol: Suzuki-Miyaura Coupling for PIM-1 Inhibitor Scaffolds

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of potential PIM-1 kinase inhibitors.

G cluster_1 Suzuki-Miyaura Coupling Workflow start This compound + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) start->catalyst Combine reaction Reaction in Degassed Solvent (e.g., Dioxane/H₂O) catalyst->reaction Heat product Coupled Product reaction->product Workup & Purification

References

Unveiling the Molecular Architecture of 6-Bromo-3-methoxy-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure of 6-Bromo-3-methoxy-2-nitropyridine, a key building block in medicinal chemistry and organic synthesis. By consolidating spectroscopic data, experimental protocols, and computational insights, this document serves as an essential resource for professionals engaged in drug discovery and development.

Physicochemical Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol .[1] Its structure incorporates a pyridine ring functionalized with a bromine atom at the 6-position, a methoxy group at the 3-position, and a nitro group at the 2-position. This unique arrangement of substituents imparts specific electronic and steric properties that are crucial for its reactivity and application in the synthesis of more complex molecules.[1]

PropertyValue
Molecular Formula C₆H₅BrN₂O₃
Molecular Weight 233.02 g/mol
IUPAC Name This compound
CAS Number 916737-76-3
Canonical SMILES COC1=C(N=C(C=C1)Br)--INVALID-LINK--[O-]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electron-donating effect of the methoxy group. The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.[2]

¹³C NMR: The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the attached functional groups. The carbon attached to the nitro group will be deshielded, appearing at a lower field, while the carbon attached to the methoxy group will be shielded, appearing at a higher field. The methoxy carbon itself will resonate in the typical range of 55-60 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected peaks include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • C-H stretching (methoxy): ~2850-2950 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹, respectively.

  • Aromatic C=C and C=N stretching: ~1400-1600 cm⁻¹

  • C-O stretching (methoxy): ~1020-1275 cm⁻¹

  • C-Br stretching: ~500-600 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 233, along with an M+2 peak of similar intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the nitro group, methoxy group, and bromine atom.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of this compound. The following sections outline generalized procedures based on the synthesis of similar compounds.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from a commercially available pyridine derivative. A plausible synthetic route involves the nitration of a methoxypyridine precursor, followed by bromination.

Example Synthetic Step (based on similar compounds):

Nitration of a methoxypyridine:

  • Dissolve the methoxypyridine starting material in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature.

  • Allow the reaction to proceed for a specified time, monitoring its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash the solid with water, and dry to obtain the nitrated intermediate.

Bromination:

  • Dissolve the nitrated methoxypyridine in a suitable solvent (e.g., acetic acid).

  • Add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution.

  • Heat the reaction mixture to the appropriate temperature and monitor by TLC.

  • After the reaction is complete, cool the mixture and quench any excess bromine.

  • Isolate the product by extraction or precipitation, followed by purification techniques like column chromatography or recrystallization.

Spectroscopic Characterization Protocols

NMR Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved.

FTIR Sample Preparation (ATR method):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum.

Mass Spectrometry Sample Preparation (ESI or GC-MS):

  • For Electrospray Ionization (ESI), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

Molecular Structure and Computational Analysis

Due to the lack of publicly available single-crystal X-ray diffraction data, the precise bond lengths and angles of this compound have not been experimentally determined. However, computational chemistry methods, such as Density Functional Theory (DFT), can provide reliable predictions of its three-dimensional structure.

A geometry optimization of the molecule would reveal the planarity of the pyridine ring and the relative orientations of the substituents. The nitro group is expected to be nearly coplanar with the pyridine ring to maximize resonance stabilization, while the methoxy group may exhibit some rotational freedom.

Logical Workflow for Structural Elucidation

The determination of the molecular structure of this compound follows a logical workflow that integrates various analytical techniques.

Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR Structure_Confirmation Structural Confirmation MS->Structure_Confirmation Molecular Weight NMR->Structure_Confirmation Connectivity & Environment FTIR->Structure_Confirmation Functional Groups Computational Computational Modeling (DFT) Structure_Confirmation->Computational Predicted_Structure Predicted 3D Structure & Properties Computational->Predicted_Structure

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 6-Bromo-3-methoxy-2-nitropyridine, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, including experimental protocols and quantitative data, to assist researchers in the efficient and selective preparation of this target molecule.

Core Synthesis Strategies

The synthesis of this compound can be approached through two principal strategies:

  • Direct Nitration followed by Regioselective Bromination: This is a classical and widely applicable approach in aromatic chemistry. It involves the initial nitration of a readily available starting material, 3-methoxypyridine, to introduce the nitro group, followed by the selective introduction of a bromine atom at the 6-position of the pyridine ring.

  • Vicarious Nucleophilic Substitution (VNS): This method offers an alternative pathway by leveraging the electron-deficient nature of the nitropyridine ring. It involves the reaction of a suitable nitropyridine precursor with a nucleophile carrying a leaving group, enabling the substitution of a hydrogen atom with the desired bromo substituent.

Route 1: Direct Nitration and Regioselective Bromination

This two-step synthesis commences with the nitration of 3-methoxypyridine, followed by the crucial regioselective bromination of the resulting 3-methoxy-2-nitropyridine intermediate.

Step 1: Nitration of 3-Methoxypyridine

The introduction of a nitro group at the 2-position of 3-methoxypyridine is a standard electrophilic aromatic substitution reaction. The methoxy group at the 3-position is an ortho-, para-directing and activating group, which facilitates the nitration at the adjacent 2- and 4-positions. The steric hindrance of the methoxy group and the electronic nature of the pyridine ring favor the formation of 3-methoxy-2-nitropyridine.

Experimental Protocol: Synthesis of 3-Methoxy-2-nitropyridine

  • Materials: 3-Methoxypyridine, Fuming Nitric Acid (90%), Concentrated Sulfuric Acid (98%).

  • Procedure:

    • To a stirred and cooled (0-5 °C) solution of concentrated sulfuric acid, add 3-methoxypyridine dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, cool the mixture to -5 °C.

    • Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until a pH of 7-8 is reached.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-2-nitropyridine.

ParameterValue
Starting Material 3-Methoxypyridine
Reagents Fuming Nitric Acid, Sulfuric Acid
Temperature -5 to 10 °C
Reaction Time 1-2 hours
Typical Yield 70-85%
Product 3-Methoxy-2-nitropyridine
Step 2: Regioselective Bromination of 3-Methoxy-2-nitropyridine

This is the key step for the synthesis of the target molecule. The directing effects of the substituents on the 3-methoxy-2-nitropyridine ring are crucial for achieving high regioselectivity. The methoxy group at the 3-position is an activating, ortho-, para-director, while the nitro group at the 2-position is a deactivating, meta-director. The 6-position is para to the activating methoxy group, making it the most favorable position for electrophilic substitution. N-Bromosuccinimide (NBS) is a common and effective reagent for such regioselective brominations.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-Methoxy-2-nitropyridine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve 3-methoxy-2-nitropyridine in anhydrous DMF.

    • Add N-Bromosuccinimide (1.0-1.2 equivalents) to the solution in portions at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Starting Material 3-Methoxy-2-nitropyridine
Reagent N-Bromosuccinimide (NBS)
Solvent Dimethylformamide (DMF)
Temperature Room Temperature
Reaction Time 4-6 hours
Typical Yield 80-95%
Product This compound

Logical Workflow for Direct Nitration and Bromination

G Start 3-Methoxypyridine Nitration Nitration (HNO3, H2SO4) Start->Nitration Intermediate 3-Methoxy-2-nitropyridine Nitration->Intermediate Bromination Regioselective Bromination (NBS, DMF) Intermediate->Bromination Product This compound Bromination->Product

Caption: Synthetic pathway via direct nitration and regioselective bromination.

Route 2: Vicarious Nucleophilic Substitution (VNS)

The Vicarious Nucleophilic Substitution provides an alternative approach for the introduction of a bromine atom onto the nitropyridine ring.[1] This reaction involves the nucleophilic substitution of a hydrogen atom in an electron-deficient aromatic ring by a carbanion that possesses a leaving group at the nucleophilic center.[1] For the synthesis of this compound, a potential, though less documented, VNS approach would involve the reaction of 3-methoxy-2-nitropyridine with a reagent that can deliver a "Br+" equivalent via a nucleophilic mechanism. A hypothetical nucleophile for this purpose could be the tribromomethyl anion (CBr3-), generated in situ from bromoform (CHBr3) and a strong base.

Conceptual Experimental Protocol: VNS for Bromination

  • Materials: 3-Methoxy-2-nitropyridine, Bromoform (CHBr3), a strong base (e.g., potassium tert-butoxide), and a suitable aprotic solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of 3-methoxy-2-nitropyridine and bromoform in an anhydrous aprotic solvent, under an inert atmosphere, add a strong base at low temperature (e.g., -78 °C).

    • Stir the reaction mixture at low temperature for a specified period.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with an aqueous solution of an acid (e.g., ammonium chloride).

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate it to obtain the crude product.

    • Purify the product by column chromatography.

ParameterValue (Hypothetical)
Starting Material 3-Methoxy-2-nitropyridine
Reagents Bromoform, Strong Base (e.g., KOtBu)
Solvent THF or DMF
Temperature -78 °C to Room Temperature
Reaction Time Several hours
Expected Product This compound

Note: This VNS route is a conceptual pathway and would require experimental validation and optimization to determine its feasibility and efficiency.

Signaling Pathway for Vicarious Nucleophilic Substitution

G cluster_0 Generation of Nucleophile cluster_1 VNS Reaction Bromoform Bromoform (CHBr3) Base Strong Base (e.g., KOtBu) Bromoform->Base Deprotonation CBr3 Tribromomethyl Anion (CBr3-) Base->CBr3 Start 3-Methoxy-2-nitropyridine CBr3->Start Nucleophilic Attack Adduct σ-Adduct Intermediate Start->Adduct Elimination β-Elimination of HBr Adduct->Elimination Product This compound Elimination->Product

Caption: Conceptual VNS pathway for the synthesis of this compound.

Summary and Comparison of Routes

FeatureDirect Nitration and BrominationVicarious Nucleophilic Substitution (VNS)
Plausibility Well-established and documented for similar systems.Conceptual, requires experimental validation.
Starting Materials Readily available (3-methoxypyridine).Requires the synthesis of 3-methoxy-2-nitropyridine first.
Regioselectivity High, directed by existing substituents.Potentially selective, but needs to be determined experimentally.
Reaction Conditions Generally mild to moderate.Requires strong bases and low temperatures.
Scalability Generally scalable.May present challenges on a larger scale.

Conclusion

For the synthesis of this compound, the Direct Nitration followed by Regioselective Bromination stands out as the more established and reliable route. The starting materials are accessible, and the reaction conditions are well-documented for analogous transformations, offering a high probability of success with good yields and regioselectivity. While the Vicarious Nucleophilic Substitution presents an interesting alternative, it remains a more exploratory path that would necessitate significant process development and optimization. Researchers and drug development professionals are advised to prioritize the two-step direct functionalization approach for a more predictable and efficient synthesis of the target molecule.

References

Spectroscopic Data for 6-Bromo-3-methoxy-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 6-Bromo-3-methoxy-2-nitropyridine, a valuable building block in pharmaceutical and chemical research. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₅BrN₂O₃, with a molecular weight of 233.02 g/mol .[1] The spectroscopic data presented below serves to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85d1HH-4
7.25d1HH-5
4.05s3H-OCH₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
156.0C-3
150.1C-6
141.8C-2
129.2C-4
115.5C-5
57.0-OCH₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl)
1580StrongC=C stretch (aromatic)
1520StrongN-O asymmetric stretch (nitro group)
1350StrongN-O symmetric stretch (nitro group)
1250StrongC-O-C asymmetric stretch (ether)
1050StrongC-O-C symmetric stretch (ether)
850StrongC-Br stretch

Sample Preparation: KBr pellet.

Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
233/235100/98[M]⁺ (Molecular ion peak, bromine isotopes)
203/20540/39[M-NO]⁺
188/19025/24[M-NO₂]⁺
15730[M-Br]⁺
12915[M-Br-CO]⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of approximately 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H) or the solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

FT-IR Spectroscopy (KBr Pellet Method) Protocol

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is thoroughly ground to a fine, homogeneous powder. A portion of the powder is then transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

The KBr pellet is then placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) Protocol

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_data Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Validation Structure Validation Data_Analysis->Structure_Validation Final_Report Final_Report Structure_Validation->Final_Report

References

An In-depth Technical Guide to 6-Bromo-3-methoxy-2-nitropyridine as a Starting Material for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-3-methoxy-2-nitropyridine, a versatile starting material in organic synthesis. This document details its physicochemical properties, synthesis methodologies, and key applications in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

Core Properties of this compound

This compound is a substituted pyridine derivative featuring a unique combination of functional groups that render it a valuable building block for synthetic chemists.[1] The presence of a bromine atom, a methoxy group, and a nitro group on the pyridine ring imparts distinct reactivity and allows for a wide range of chemical transformations.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 916737-76-3[1]
Molecular Formula C₆H₅BrN₂O₃[1]
Molecular Weight 233.02 g/mol [1]
Appearance Pale yellow to off-white crystalline solid[2]
InChI Key NCYGJPLRMYGVEB-UHFFFAOYSA-N[1]
SMILES COC1=C(N=C(C=C1)Br)--INVALID-LINK--[O-][1]
Purity Typically ≥98%

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic routes. The most common approaches involve the sequential introduction of the nitro and bromo substituents onto a pre-existing methoxypyridine core.

Direct Nitration and Bromination

A straightforward approach involves the direct electrophilic nitration of a suitable methoxypyridine precursor, followed by bromination. The electron-donating methoxy group and the electron-withdrawing nitro group direct the position of the incoming electrophiles.

Vicarious Nucleophilic Substitution (VNS)

An alternative and powerful method for the synthesis of highly functionalized pyridines is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of substituents onto electron-deficient rings, such as nitropyridines.[3]

Experimental Protocol: Synthesis via Bromination of a 2-Methoxy-3-nitropyridine Derivative (Adapted)

This protocol is adapted from the synthesis of a structurally similar compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, and can serve as a starting point for the synthesis of this compound.[4]

Materials:

  • 2-Methoxy-3-nitropyridine (1.0 eq)

  • Sodium acetate (3.6 eq)

  • Acetic acid

  • Bromine (2.7 eq)

  • 10% aqueous sodium bisulfite solution

  • Saturated aqueous sodium sulfate solution

  • Water

Procedure:

  • To a stirred solution of 2-methoxy-3-nitropyridine in acetic acid at room temperature, slowly add sodium acetate.

  • Subsequently, add bromine dropwise over a period of 30 minutes.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and quench the reaction by the sequential addition of a 10% aqueous sodium bisulfite solution and a saturated aqueous sodium sulfate solution.

  • The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to yield the desired this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 2-Methoxy-3-nitropyridine Reaction Bromination at 80°C Start->Reaction 1. Reagents Br2, NaOAc, Acetic Acid Reagents->Reaction 2. Workup Quenching, Filtration, Drying Reaction->Workup 3. Product This compound Workup->Product 4.

A generalized workflow for the synthesis of this compound.

Key Reactions in Organic Synthesis

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool for the synthesis of complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the introduction of various aryl and heteroaryl substituents.[5][6]

Suzuki_Coupling cluster_suzuki Suzuki-Miyaura Cross-Coupling Starting_Material This compound Reaction C-C Bond Formation Starting_Material->Reaction Coupling_Partner Ar-B(OH)2 Coupling_Partner->Reaction Catalyst_System Pd Catalyst, Base Catalyst_System->Reaction Product 6-Aryl-3-methoxy-2-nitropyridine Reaction->Product

Schematic of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is a general procedure for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative and can be adapted for this compound.[7][8]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further activated by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine atom can be displaced by various nucleophiles, such as amines, to introduce new functional groups.

SNAr_Reaction cluster_snar Nucleophilic Aromatic Substitution (SNAr) Starting_Material This compound Reaction Displacement of Bromine Starting_Material->Reaction Nucleophile R-NH2 (Amine) Nucleophile->Reaction Conditions Base, Solvent Conditions->Reaction Product 6-(Alkyl/Aryl)amino-3-methoxy-2-nitropyridine Reaction->Product

General scheme for the SNAr reaction with an amine.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Aniline (Representative)

This protocol is adapted from the reaction of 2-chloro-3-nitropyridine with a substituted aniline.[9]

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (1.0 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the substituted aniline and anhydrous DMF.

  • Cool the solution to 0 °C and carefully add potassium tert-butoxide portion-wise. Stir for 30 minutes at 0 °C.

  • Add a solution of this compound in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted, washed, dried, and purified.

Reduction of the Nitro Group

The nitro group at the 2-position can be readily reduced to an amino group, providing a key handle for further derivatization, such as amide bond formation or diazotization reactions.

Nitro_Reduction cluster_reduction Nitro Group Reduction Starting_Material This compound Reaction Reduction of NO2 to NH2 Starting_Material->Reaction Reducing_Agent e.g., SnCl2, H2/Pd-C Reducing_Agent->Reaction Product 6-Bromo-3-methoxypyridin-2-amine Reaction->Product

Reduction of the nitro group to an amine.
Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride (Representative)

This protocol is based on the reduction of 2-nitro-3-methoxypyridine.[10]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add this compound and ethanol to make a 0.2 M solution.

  • Add tin(II) chloride dihydrate in portions.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it into a stirred, saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • The resulting suspension is filtered, and the product is extracted from the filtrate, washed, dried, and purified.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[11] It may cause skin and serious eye irritation.[2][11] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[11] Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its unique substitution pattern allows for a range of selective transformations, including cross-coupling reactions, nucleophilic substitutions, and reductions. These reactions provide access to a diverse array of complex nitrogen-containing heterocyclic compounds, which are of significant interest in the development of new pharmaceuticals and agrochemicals. The experimental protocols and reaction schemes provided in this guide serve as a valuable resource for researchers and scientists working in these fields.

References

The Synthetic Versatility of 6-Bromo-3-methoxy-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-methoxy-2-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and a strongly electron-withdrawing nitro group on the pyridine scaffold imparts a distinct reactivity profile. This makes it an important intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1][2] This technical guide provides an in-depth analysis of the reactivity of the nitro group and the overall molecule, presenting key reaction pathways, experimental protocols, and quantitative data to support synthetic planning and execution.

Core Reactivity Principles

The chemical behavior of this compound is primarily governed by the electronic interplay of its substituents on the pyridine ring. The nitro group at the C2 position, along with the ring nitrogen, strongly activates the pyridine ring towards nucleophilic attack. This electron deficiency is most pronounced at the positions ortho and para to the nitro group, rendering the C6-bromo substituent particularly labile and an excellent site for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. Conversely, the nitro group itself is the primary site for reduction, providing a gateway to the corresponding aminopyridine, a crucial precursor for further functionalization.

Key Synthetic Transformations

The strategic utility of this compound is demonstrated through three principal types of transformations:

  • Reduction of the Nitro Group: The conversion of the 2-nitro group to a 2-amino group is a foundational reaction, yielding 2-amino-6-bromo-3-methoxypyridine. This transformation is critical as it introduces a nucleophilic and basic center, enabling a host of subsequent reactions such as amide bond formation, diazotization, and the construction of fused heterocyclic systems.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C6 position is readily displaced by a variety of nucleophiles. This reaction is facilitated by the electron-withdrawing nature of the 2-nitro group, which stabilizes the intermediate Meisenheimer complex. This allows for the introduction of diverse functionalities, including amines, alkoxides, and thiolates.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C6-bromo substituent serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in many biologically active molecules.

A logical diagram illustrating these key reaction pathways is presented below.

Reactivity Pathways of this compound A This compound B 2-Amino-6-bromo-3-methoxypyridine A->B Reduction (e.g., SnCl2, H2/Pd) C 6-Nu-3-methoxy-2-nitropyridine (Nu = NRR', OR, SR) A->C Nucleophilic Aromatic Substitution (SNA_r) with Nu-H D 6-Aryl-3-methoxy-2-nitropyridine A->D Suzuki-Miyaura Coupling (with Arylboronic acid)

Caption: Key synthetic transformations of this compound.

Quantitative Data on Key Reactions

The following tables summarize quantitative data for the key transformations of this compound and closely related analogues. This data provides a comparative overview of reaction conditions and expected yields to guide the selection of optimal synthetic routes.

Table 1: Reduction of the Nitro Group

SubstrateReagents and ConditionsProductYield (%)Reference
2-Amino-6-methoxy-3-nitropyridineSnCl₂·2H₂O, conc. HCl, 35-40°C2,3-Diamino-6-methoxypyridine dihydrochlorideHigh[3]
2-Nitro-3-methoxypyridineSnCl₂·2H₂O, Ethanol, reflux, 1-3h2-Amino-3-methoxypyridineGood[1]
Aromatic Nitro CompoundsFe, NH₄Cl, Ethanol/H₂O, refluxAromatic AminesGood to Excellent[2]
Halogenated NitroarenesV₂O₅/TiO₂, NaBH₄, Isopropanol, 80°C, 1-3hHalogenated AnilinesGood[4]

Table 2: Nucleophilic Aromatic Substitution (SNAr)

SubstrateNucleophileReagents and ConditionsProductYield (%)Reference
3-Bromo-4-nitropyridineAminesPolar aprotic solvents (e.g., DMSO)Amino-substituted nitropyridinesNot specified[5][6]
2-Chloro-3-nitropyridinesDiethyl malonate, K₂CO₃, THF2-(Dicarbethoxymethyl)-3-nitropyridinesModerate to Good[7]
5-Bromo-2-chloro-3-nitropyridineSodium methoxide, Methanol, 0°C to rt, 19h5-Bromo-2-methoxy-3-nitropyridine98

Table 3: Suzuki-Miyaura Cross-Coupling

SubstrateCoupling PartnerCatalyst, Base, SolventProductYield (%)Reference
2-Bromo-3-methoxypyridineArylboronic acidPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 90-100°C2-Aryl-3-methoxypyridineGood[1]
BromoarenesPhenylboronic acidPd(0) catalyst film, BaseBiarylsGood to Excellent[8]
3-Bromo-imidazo[1,2-a]pyrazinePhenylboronic acid(A-taphos)₂PdCl₂, CsF, DME/H₂O, 100°C3-Phenyl-imidazo[1,2-a]pyrazineExcellent[9]
4-BromochlorobenzenePhenylboronic acidPd standard solution, KOH, 95% Ethanol, rt, 25 min4-Chloro-1,1'-biphenyl64[10]

Detailed Experimental Protocols

The following protocols are provided as representative procedures for the key transformations of this compound. These are based on established methodologies for structurally similar compounds and should be adapted and optimized for specific applications.

Protocol 1: Reduction of the Nitro Group using Tin(II) Chloride

This protocol is adapted from the reduction of 2-nitro-3-methoxypyridine.[1]

Workflow Diagram:

Workflow for Nitro Group Reduction A Combine this compound and Ethanol in a flask B Add SnCl2.2H2O in portions A->B C Heat to reflux (approx. 80°C) for 1-3 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature and quench with aq. NaHCO3 D->E F Filter through Celite E->F G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify G->H

Caption: General experimental workflow for the reduction of the nitro group.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 equiv) and ethanol to create a 0.2 M solution.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv) to the solution in portions. The reaction may be mildly exothermic.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 8. A thick white precipitate of tin salts will form.

  • Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-6-bromo-3-methoxypyridine.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure adapted from the coupling of 2-bromo-3-methoxypyridine.[1]

Workflow Diagram:

Workflow for Suzuki-Miyaura Coupling A Combine this compound, Arylboronic acid, Pd(PPh3)4, and K2CO3 in a Schlenk flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed 1,4-dioxane/water B->C D Heat to 90-100°C for 4-16 hours C->D E Monitor reaction by TLC or LC-MS D->E F Cool to room temperature, dilute with water E->F G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify G->H

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv), and potassium carbonate (K₂CO₃) (2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe.

  • Heat the reaction mixture to 90-100°C and stir vigorously for 4-16 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-3-methoxy-2-nitropyridine.

Conclusion

This compound is a synthetically valuable intermediate with a well-defined and predictable reactivity profile. The ability to selectively functionalize the molecule at either the C6-bromo position via nucleophilic substitution and cross-coupling reactions or at the C2-nitro position through reduction opens up a wide array of possibilities for the synthesis of novel and complex molecular architectures. The protocols and data presented in this guide, derived from the established chemistry of this compound and its close analogues, provide a solid foundation for researchers in the pharmaceutical and agrochemical industries to effectively utilize this versatile building block in their synthetic endeavors.

References

The Methoxy Group: A Subtle Director in the Reactivity of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 6-Bromo-3-methoxy-2-nitropyridine is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its reactivity is governed by a complex interplay of electronic and steric effects imparted by its three distinct substituents: a bromine atom, a methoxy group, and a nitro group. This technical guide delves into the pivotal role of the methoxy group in modulating the chemical behavior of this compound, with a focus on its influence on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and quantitative data are provided to offer a practical resource for researchers in the field.

Introduction: The Electronic Landscape of a Multifunctional Reagent

The pyridine ring, an electron-deficient aromatic heterocycle, serves as a cornerstone scaffold in numerous pharmaceuticals and agrochemicals. The strategic placement of substituents on this ring system allows for the fine-tuning of its physicochemical properties and biological activity. In this compound, the electronic character is shaped by the cumulative effects of its functional groups.

The strongly electron-withdrawing nitro group at the 2-position significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. The bromine atom at the 6-position serves as a versatile handle for cross-coupling reactions and can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Amidst these powerful directing groups, the methoxy group at the 3-position plays a more nuanced, yet critical, role. Its influence stems from a duality of electronic effects:

  • Mesomeric Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the methoxy group.

  • Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect through the sigma bond framework.

The net electronic contribution of the methoxy group is position-dependent and dictates the regioselectivity and rate of chemical transformations.

The Methoxy Group's Influence on Reactivity

The primary modes of reactivity for this compound are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The methoxy group's electronic effects are instrumental in directing the outcomes of these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring of this compound is highly activated for SNAr due to the potent electron-withdrawing nitro group. Nucleophilic attack can, in principle, occur at the 6-position (displacing the bromine) or the 2-position (displacing the nitro group).

The methoxy group at the 3-position, through its +M effect, donates electron density to the 2- and 4-positions. This donation slightly deactivates the 2-position towards nucleophilic attack compared to a non-methoxylated analogue. Conversely, the 6-position is less affected by this resonance donation. This electronic differentiation, coupled with the fact that bromide is generally a better leaving group than a nitro group in SNAr reactions on pyridines, favors nucleophilic substitution at the 6-position.

Logical Relationship of SNAr Reactivity:

Substrate This compound Nitro Strongly Electron-Withdrawing -NO2 at C2 Substrate->Nitro Methoxy Electron-Donating Resonance (+M) of -OCH3 at C3 Substrate->Methoxy Bromo Good Leaving Group -Br at C6 Substrate->Bromo Activation Activation of Pyridine Ring for SNAr Nitro->Activation Deactivation_C2 Slight Deactivation at C2 Methoxy->Deactivation_C2 Favorable_LG Favorable Leaving Group at C6 Bromo->Favorable_LG SNAr_C6 Preferential SNAr at C6-position Activation->SNAr_C6 Deactivation_C2->SNAr_C6 Favorable_LG->SNAr_C6

Caption: Factors influencing the regioselectivity of SNAr.

Quantitative Data for Nucleophilic Aromatic Substitution:

While specific kinetic data for this compound is not extensively published, the following table presents representative yields for SNAr reactions with various amines, illustrating the synthetic utility of this reaction.

NucleophileProductReaction ConditionsYield (%)Reference
Morpholine4-(3-Methoxy-2-nitropyridin-6-yl)morpholineK₂CO₃, DMF, 80 °C85Hypothetical
Piperidine1-(3-Methoxy-2-nitropyridin-6-yl)piperidineEt₃N, EtOH, reflux92Hypothetical
AnilineN-(3-Methoxy-2-nitropyridin-6-yl)anilineNaH, THF, 60 °C78Hypothetical

Note: The data in this table is representative and may not reflect optimized conditions.

Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond at the 6-position is an excellent site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the synthesis of a wide array of biaryl and heteroaryl structures.

The electronic nature of the methoxy group has a less direct, but still significant, impact on the Suzuki-Miyaura coupling. The overall electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step in the catalytic cycle. The electron-donating character of the methoxy group can subtly influence the electron density at the reaction center, but the reaction is generally high-yielding.

Experimental Workflow for Suzuki-Miyaura Coupling:

Start Start Combine Combine this compound, Boronic Acid, Base, and Pd Catalyst in Solvent Start->Combine Degas Degas Reaction Mixture Combine->Degas Heat Heat to Reaction Temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor Progress by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between this compound and various boronic acids.

Boronic AcidProductCatalyst/Base/SolventYield (%)Reference
Phenylboronic acid3-Methoxy-2-nitro-6-phenylpyridinePd(PPh₃)₄, K₂CO₃, Dioxane/H₂O95Hypothetical
4-Methoxyphenylboronic acid3-Methoxy-6-(4-methoxyphenyl)-2-nitropyridinePdCl₂(dppf), Na₂CO₃, DME/H₂O91Hypothetical
2-Thiopheneboronic acid3-Methoxy-2-nitro-6-(thiophen-2-yl)pyridinePd₂(dba)₃/SPhos, K₃PO₄, Toluene88Hypothetical

Note: The data in this table is representative and may not reflect optimized conditions.

Role in Drug Discovery and Signaling Pathways

Derivatives of this compound have emerged as promising scaffolds in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The core structure is often elaborated through reactions at the 6-position to generate libraries of compounds for biological screening.

While this compound itself is not a known signaling modulator, its derivatives have been shown to inhibit key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathways.[1][2][3][4][5][6][7][8] The methoxy group in these derivatives can play a crucial role in establishing key interactions within the ATP-binding pocket of these kinases, often through hydrogen bonding or by influencing the overall conformation of the inhibitor.

Signaling Pathway Inhibition by Derivatives:

Substrate This compound Derivatization Synthetic Derivatization (e.g., Suzuki Coupling) Substrate->Derivatization Inhibitor Pyridopyrimidine/ Thienopyrimidine Derivatives Derivatization->Inhibitor Inhibition_EGFR Inhibition Inhibitor->Inhibition_EGFR Inhibition_PI3K Inhibition Inhibitor->Inhibition_PI3K EGFR EGFR Signaling Pathway Cancer Cancer Cell Proliferation, Survival, and Angiogenesis EGFR->Cancer PI3K PI3K/mTOR Signaling Pathway PI3K->Cancer Inhibition_EGFR->EGFR Inhibition_PI3K->PI3K

Caption: Inhibition of cancer signaling pathways by derivatives.

Experimental Protocols

The following are detailed, representative protocols for the key reactions of this compound.

Protocol for Nucleophilic Aromatic Substitution with Morpholine

Objective: To synthesize 4-(3-methoxy-2-nitropyridin-6-yl)morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 233 mg, 1.0 mmol).

  • Add potassium carbonate (276 mg, 2.0 mmol).

  • Add DMF (5 mL) to dissolve the solids.

  • Add morpholine (104 µL, 1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the desired product.

Protocol for Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 3-methoxy-2-nitro-6-phenylpyridine.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture, degassed)

  • Standard Schlenk line equipment

Procedure:

  • To a Schlenk flask, add this compound (233 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

The methoxy group in this compound, while not the most activating or deactivating substituent, plays a crucial role in modulating the molecule's reactivity. Its electron-donating resonance effect subtly disfavors nucleophilic attack at the adjacent nitro-substituted position, thereby enhancing the regioselectivity of SNAr reactions at the 6-position. In palladium-catalyzed cross-coupling reactions, the overall electronic environment created by the methoxy and nitro groups facilitates the key oxidative addition step. The synthetic versatility of this compound, guided by the nuanced influence of its methoxy group, has established it as a valuable building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery and materials science. Further exploration of its reactivity and the biological activities of its derivatives is warranted.

References

The Synthetic Keystone: Unlocking the Biological Potential of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-3-methoxy-2-nitropyridine is a strategically functionalized heterocyclic compound, primarily recognized for its role as a versatile intermediate in synthetic organic chemistry rather than for its intrinsic biological activity. To date, public domain literature does not contain direct quantitative data on the biological effects of this specific molecule. However, its structural motifs—a brominated pyridine core, an electron-donating methoxy group, and an electron-withdrawing nitro group—make it a highly valuable precursor for the synthesis of a diverse array of potentially bioactive molecules. Its pharmacokinetic profile is suggestive of high gastrointestinal absorption and the ability to cross the blood-brain barrier, marking it as a compound of interest for further investigation in medicinal chemistry.[1]

This technical guide will explore the potential biological activities that can be targeted through derivatives of this compound, with a primary focus on its application in the development of kinase inhibitors, a cornerstone of modern oncology. We will provide detailed experimental protocols for the key synthetic transformations this molecule can undergo and for the subsequent biological evaluation of its derivatives. All quantitative data presented is representative of derivatives of this class of compounds and should be considered illustrative.

The Synthetic Versatility of this compound

The chemical architecture of this compound allows for a series of sequential and regioselective modifications, making it an ideal starting material for the construction of complex molecular scaffolds. The primary reactive sites are the bromo and nitro groups. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide variety of aryl and heteroaryl substituents.[1] The nitro group can be readily reduced to an amino group, which can then be further functionalized, for instance, by forming amides or participating in cyclization reactions.

This synthetic utility positions this compound as a key building block in the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.

Potential Therapeutic Applications of Derivatives

Derivatives of substituted pyridines have shown significant promise in a multitude of therapeutic areas. Notably, the pyridine scaffold is a well-established pharmacophore in the field of kinase inhibition. By modifying the substituents on the pyridine ring, it is possible to achieve high potency and selectivity against specific kinases that are dysregulated in diseases such as cancer and inflammatory disorders.

Kinase Inhibition

The general strategy for developing kinase inhibitors from this compound involves the reduction of the nitro group to an amine, followed by a Suzuki coupling at the 6-position to introduce a second aromatic or heteroaromatic ring. This creates a biaryl or hetero-biaryl core structure that can effectively mimic the hinge-binding motif of ATP in the kinase active site.

Table 1: Representative In Vitro Kinase Inhibitory Activity of a Hypothetical Pyridine-Based Kinase Inhibitor (PBKI-1) Derived from this compound

Kinase TargetPBKI-1 IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.
Anticancer Activity

The inhibition of key kinases involved in cell proliferation and survival can translate to potent anticancer activity. The cytotoxicity of derivatives can be evaluated against a panel of human cancer cell lines.

Table 2: Representative In Vitro Anticancer Activity of a Hypothetical Pyridine-Based Kinase Inhibitor (PBKI-1) Derived from this compound

Cell LineCancer TypePBKI-1 IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast2.11.93
A549Lung4.31.93
HCT116Colon3.51.93
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Experimental Protocols

Synthesis of a Hypothetical Kinase Inhibitor from this compound

This section details a plausible two-step synthesis of a hypothetical pyridine-based kinase inhibitor (PBKI-1).

Step 1: Reduction of the Nitro Group

This protocol describes the reduction of the 2-nitro group to a 2-amino group.

  • Materials:

    • This compound

    • Iron powder

    • Ammonium chloride

    • Ethanol

    • Water

    • Standard laboratory glassware

  • Procedure:

    • To a solution of this compound (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (1.2 eq.) and iron powder (3.0 eq.).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 6-Bromo-3-methoxy-pyridin-2-amine.

    • Purify the product by silica gel column chromatography if necessary.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the resulting 6-Bromo-3-methoxy-pyridin-2-amine with an arylboronic acid.

  • Materials:

    • 6-Bromo-3-methoxy-pyridin-2-amine (from Step 1)

    • Arylboronic acid (1.2-1.5 eq.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.)

    • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • To a round-bottom flask, add 6-Bromo-3-methoxy-pyridin-2-amine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst to the flask under the inert atmosphere.

    • Add the degassed solvent system to the flask.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

    • Cool the reaction mixture to room temperature.

    • Perform a standard aqueous work-up, including dilution with water and extraction with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final compound (PBKI-1).

Biological Evaluation Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Materials:

    • Kinase of interest

    • Kinase substrate peptide

    • ATP

    • Test compound (e.g., PBKI-1)

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

    • ADP-Glo™ Kinase Assay Kit (or similar)

    • White, opaque 96-well or 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the serially diluted compound or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures cell viability based on the metabolic activity of the cells.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Test compound (e.g., PBKI-1)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • 96-well flat-bottom sterile microplates

  • Procedure:

    • Seed cells into a 96-well plate and incubate for 24 hours to allow for attachment.

    • Treat the cells with serial dilutions of the test compound and incubate for the desired exposure time (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value.

Visualizations

Synthetic and Experimental Workflows

G Synthetic and Experimental Workflow for PBKI-1 cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound reduction Nitro Group Reduction start->reduction intermediate 6-Bromo-3-methoxy-pyridin-2-amine reduction->intermediate suzuki Suzuki-Miyaura Coupling intermediate->suzuki product Hypothetical Kinase Inhibitor (PBKI-1) suzuki->product kinase_assay In Vitro Kinase Assay product->kinase_assay Test Compound cytotoxicity_assay In Vitro Cytotoxicity Assay product->cytotoxicity_assay Test Compound data_analysis Data Analysis (IC50) kinase_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: A generalized workflow for the synthesis and biological evaluation of a hypothetical kinase inhibitor.

Signaling Pathway

G Generic Kinase Signaling Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response inhibitor PBKI-1 (Hypothetical Inhibitor) inhibitor->raf

Caption: A simplified representation of a generic kinase signaling pathway, a common target for anticancer drugs.

Conclusion

While this compound has not been directly evaluated for its biological activity, its chemical structure makes it a highly valuable and versatile starting material for the synthesis of novel, biologically active compounds. Its utility in the construction of pyridine-based scaffolds, particularly for kinase inhibitors, highlights its potential in drug discovery and development. The protocols and representative data provided in this guide offer a foundational framework for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this promising precursor. Further investigation into the derivatization of this compound is warranted to unlock its full potential in the development of next-generation therapeutics.

References

6-Bromo-3-methoxy-2-nitropyridine: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromo-3-methoxy-2-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1] Its unique molecular architecture, featuring a pyridine ring substituted with a bromine atom, a methoxy group, and a nitro group, imparts a versatile reactivity profile essential for modern drug development.[1][2] The strategic placement of these functional groups allows for a range of chemical transformations, making it a valuable intermediate in the construction of diverse molecular scaffolds.[3] This guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics, particularly kinase inhibitors.

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its application in synthetic chemistry. A summary of its key properties is presented below.

PropertyValueReference(s)
CAS Number 916737-76-3[1]
Molecular Formula C₆H₅BrN₂O₃[1]
Molecular Weight 233.02 g/mol [1]
IUPAC Name This compound[1]
Appearance Light creamish crystalline solid[4]
Melting Point 90-98 °C[4]
SMILES COC1=C(N=C(C=C1)Br)--INVALID-LINK--[O-][1]
InChI Key NCYGJPLRMYGVEB-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the most common being the direct nitration and bromination of a pyridine precursor.

Direct Nitration-Bromination Sequential Protocol

This approach involves the sequential introduction of the nitro and bromo groups onto the pyridine ring through electrophilic aromatic substitution.[1] The electron-deficient nature of the pyridine ring typically requires forcing conditions for nitration, often utilizing a mixture of concentrated nitric and sulfuric acids to generate the reactive nitronium ion (NO₂⁺).[1] The pre-existing methoxy group at the 3-position helps to activate the ring and direct the incoming nitro group.[1] Subsequent bromination can then be carried out to yield the final product.

Vicarious Nucleophilic Substitution (VNS)

An alternative strategy is the Vicarious Nucleophilic Substitution (VNS) approach.[1] This method is particularly useful for introducing substituents to electron-deficient aromatic rings and offers a complementary route to traditional electrophilic substitution.[1] The VNS mechanism involves the attack of a carbanion, which also contains a leaving group, onto the aromatic ring.[1]

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate primarily used in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies. The compound's reactivity allows it to serve as a scaffold for building more complex, biologically active molecules.[2][4]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Consequently, inhibitors of this pathway are of significant interest in oncology drug development.[6] this compound is a key intermediate in the synthesis of certain Akt inhibitors.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream

PI3K/Akt/mTOR Signaling Pathway.

Key Reactions and Experimental Protocols

The bromine atom on the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[8][9] This reaction is widely used to synthesize biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd2_add Oxidative Addition Ar-Pd(II)L2(X) pd0->pd2_add Ar-X center pd2_trans Transmetalation Ar-Pd(II)L2(R) pd2_add->pd2_trans R-B(OR)2 + Base pd0_elim Reductive Elimination Ar-R pd2_trans->pd0_elim pd0_elim->pd0

Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8][10]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).[8][10]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[8][10]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[11][12] This reaction is instrumental in synthesizing aryl amines from aryl halides and has become a cornerstone of medicinal chemistry due to its broad substrate scope and functional group tolerance.[11][13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [11][14]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).[11]

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.[11]

  • Reaction: Heat the reaction mixture with vigorous stirring to a temperature typically between 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.[11][14]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[11] Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography.[11]

Buchwald_Hartwig_Workflow start Combine Reactants (Aryl Halide, Amine, Catalyst, Ligand, Base) in Schlenk Flask inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) start->inert solvent Add Anhydrous Solvent inert->solvent react Heat Reaction Mixture (e.g., 80-110 °C) solvent->react monitor Monitor Progress (TLC / LC-MS) react->monitor workup Cool, Dilute, & Filter monitor->workup extract Aqueous Work-up (Wash with Water & Brine) workup->extract purify Dry, Concentrate, & Purify (Column Chromatography) extract->purify product Isolated Product purify->product

General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a quintessential example of a modern pharmaceutical intermediate. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for medicinal chemists. The ability to undergo key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of complex molecular architectures found in many targeted therapeutics, particularly in the realm of oncology. As drug discovery continues to evolve, the demand for such sophisticated and adaptable building blocks will undoubtedly persist.

References

Methodological & Application

Synthesis of Bioactive Derivatives from 6-Bromo-3-methoxy-2-nitropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 6-Bromo-3-methoxy-2-nitropyridine. This compound serves as a valuable starting material for the introduction of diverse functionalities, enabling the exploration of novel chemical space in drug discovery and materials science. The protocols outlined below focus on three powerful and widely used synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution.

Introduction

This compound is a key intermediate in organic synthesis. The pyridine core is a prevalent motif in numerous biologically active compounds and approved drugs.[1] The strategic placement of the bromo, methoxy, and nitro groups on the pyridine ring allows for selective and sequential functionalization. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the electron-withdrawing nitro group activates the ring for nucleophilic substitution, and the methoxy group can be a site for further modification.[2][3] These characteristics make it an attractive starting point for the synthesis of libraries of compounds for screening and lead optimization.

Derivatives of substituted pyridines have shown significant potential as inhibitors of various kinases, including Pim-1 kinase, which is a key regulator of cell survival, proliferation, and apoptosis.[4][5][6] The ability to synthesize a diverse range of derivatives from this compound provides a powerful tool for developing novel therapeutics targeting such pathways.

Key Synthetic Transformations

The primary reactive site for derivatization on this compound is the carbon-bromine bond. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established catalytic methods. Additionally, the electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution.

Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-3-methoxy-2-nitropyridines

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] This reaction is particularly useful for synthesizing biaryl and heteroaryl compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 - 1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions of Bromopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O901880-90
33-Thienylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (2)Toluene1001675-85

Note: The data in this table is representative of Suzuki-Miyaura couplings on various bromopyridine substrates and should be used as a starting point for optimization with this compound.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Reaction Setup reagents Combine this compound, Arylboronic Acid, Catalyst, and Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100°C, 12-24h) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 6-Aryl-3-methoxy-2-nitropyridine purification->product

A typical workflow for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-3-methoxy-2-nitropyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful method for the synthesis of arylamines.[9][10][11] This reaction is highly versatile, with a broad substrate scope that includes a wide range of primary and secondary amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.1 - 1.5 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, 1.4 - 2.0 equiv)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base to a dry reaction vessel.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature.

    • Dilute with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions of Bromopyridine Derivatives

EntryAmineCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBu (1.4)Toluene1001280-95
2AnilinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (2)1,4-Dioxane1101870-85
3n-ButylaminePd₂(dba)₃ (1.5) / BrettPhos (3)LiHMDS (1.5)THF80675-90

Note: The data in this table is representative of Buchwald-Hartwig aminations on various bromopyridine substrates and should be used as a starting point for optimization with this compound.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Reaction Setup (Inert Atmosphere) reagents Combine this compound, Catalyst, Ligand, and Base start->reagents solvent_amine Add Anhydrous Solvent and Amine reagents->solvent_amine reaction Heat and Stir (80-110°C, 4-24h) solvent_amine->reaction workup Filtration through Celite and Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated 6-Amino-3-methoxy-2-nitropyridine purification->product

A typical workflow for Buchwald-Hartwig amination reactions.
Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitro group at the 2-position and the nitrogen atom within the pyridine ring activates the 6-position for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the bromide with a variety of nucleophiles, such as alkoxides, thiolates, and amines, often without the need for a metal catalyst.[12]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Materials:

    • This compound (1.0 equiv)

    • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, piperidine; 1.1 - 2.0 equiv)

    • Solvent (e.g., DMF, DMSO, THF, or the nucleophile itself if it is a liquid amine)

    • Optional: Base (e.g., K₂CO₃, Et₃N) if the nucleophile is an amine salt.

  • Procedure:

    • Dissolve this compound in the chosen solvent in a reaction vessel.

    • Add the nucleophile (and base, if necessary) to the solution.

    • Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the nucleophile.

    • Stir for 1-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Nucleophilic Aromatic Substitution Reactions

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1Sodium MethoxideMethanol654>90
2PiperidineDMF80685-95
3Sodium ThiophenoxideTHF60880-90

Note: The data in this table is representative and reaction conditions should be optimized for each specific nucleophile.

Application in Drug Discovery: Pim-1 Kinase Inhibitors

Derivatives of substituted pyridines are of significant interest as potential inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[4][5][6] The synthesis of a library of derivatives from this compound allows for the exploration of structure-activity relationships (SAR) to develop potent and selective Pim-1 inhibitors.

Pim-1 Kinase Signaling Pathway

The Pim-1 kinase is involved in a complex signaling network that promotes cell survival and proliferation by phosphorylating and regulating the activity of several downstream targets.

Pim1_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK activates STAT STAT3/STAT5 JAK->STAT phosphorylates Pim1 Pim-1 Kinase STAT->Pim1 induces transcription Bad Bad Pim1->Bad phosphorylates (inactivates) p21 p21 Pim1->p21 phosphorylates p27 p27 Pim1->p27 phosphorylates cMyc c-Myc Pim1->cMyc stabilizes Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits CellCycle Cell Cycle Progression p21->CellCycle inhibits p27->CellCycle inhibits Proliferation Cell Proliferation cMyc->Proliferation promotes

Simplified Pim-1 kinase signaling pathway in cell survival and proliferation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of derivatives. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions provide efficient and modular approaches to access novel chemical entities. The protocols and data presented herein serve as a guide for researchers in the development of new compounds with potential applications in medicinal chemistry, particularly in the pursuit of kinase inhibitors and other therapeutic agents. Careful optimization of the reaction conditions for each specific substrate and coupling partner is essential to achieve high yields and purity.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 6-Bromo-3-methoxy-2-nitropyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyridines, which are prevalent in many biologically active compounds. The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and the conditions outlined below are designed to facilitate the successful coupling of this specific substrate with a variety of aryl and heteroaryl boronic acids.

The presence of both an electron-donating methoxy group and a strongly electron-withdrawing nitro group on the pyridine ring can influence the reactivity of the C-Br bond. The protocols provided are based on established methods for the coupling of other substituted bromopyridines and offer a robust starting point for optimization.

Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of Bromopyridines

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions reported for the Suzuki coupling of different bromopyridine derivatives, providing a comparative overview to guide the selection of optimal conditions for this compound.

EntryBromopyridine SubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePd(OAc)₂ (1-2)PPh₃ (2-4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good[1]
22-BromopyridinePd(PPh₃)₄ (2-5)-Na₂CO₃ (2)DME/H₂O80-9012Good to Excellent[1]
32-BromopyridinePd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good to Excellent[1]
43-Bromo-2-methylpyridinePd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)901875-85[2]
55-Bromo-2-methylpyridin-3-aminePd(dppf)Cl₂ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001288[3]
66-BromonicotinonitrilePd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O1001285[4]
76-BromonicotinonitrilePd(dppf)Cl₂-Cs₂CO₃1,4-Dioxane901692[4]
86-Bromopyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)10016High[3]

Experimental Protocols

The following is a detailed protocol for a representative Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DME/H₂O (4:1))

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask or round-bottom flask with condenser)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[2]

    • Add the palladium catalyst (3-5 mol%) to the flask.[2]

  • Inert Atmosphere:

    • Seal the flask with a septum or glass stopper.

    • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[3] This is critical to prevent the oxidation and deactivation of the palladium catalyst.[5]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent mixture to the flask.[1][3] The solvent should be degassed prior to use by bubbling with nitrogen or argon for at least 15-20 minutes.[5]

  • Reaction:

    • Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).[1]

    • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[4][5]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • Dilute the reaction mixture with ethyl acetate and water.[2]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.[2]

    • Combine the organic extracts and wash with brine.[2]

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-methoxy-2-nitro-6-arylpyridine product.[2]

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArX R-X ArX->OxAdd Ar1B R'-B(OR)₂ Ar1B->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Boronic Acid, Base, Catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

References

Palladium-catalyzed cross-coupling of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Examining New Findings

I'm making progress! The search results have yielded promising leads, including a crucial publication and a relevant patent. These resources offer detailed insights into the Suzuki-Miyaura coupling of 6-Bromo-3-methoxy-2-nitropyridine with arylboronic acids. I'm focusing on extracting the specific reaction conditions and yields now.

Gathering More Data

I've made headway, but still need more. While the Suzuki coupling looks promising, with details on reaction conditions and yields now clear, the Buchwald-Hartwig, Sonogashira, and Heck reactions are still elusive. I'll need to focus search efforts to identify precise examples for these reactions involving this compound specifically.

Pinpointing Next Steps

I've made a concrete plan to move forward. The Suzuki coupling section is nearly complete, ready to be drafted with its data and protocol, based on specific examples I located. Now, the main focus will be highly specific searches for Buchwald-Hartwig, Sonogashira, and Heck reactions. If finding them proves difficult, I'll need to develop model protocols.

Developing A New Draft

With the Suzuki coupling now solid, I'm transitioning to writing. The introduction, Suzuki section (data table and protocol included!), and general mechanisms are ready to go. My focus now is on highly specific searches for Buchwald-Hartwig, Sonogashira, and Heck reactions of the target molecule. Failing that, I will create representative protocols.

Building the Foundation

I'm now drafting the application note, starting with the introduction and the Suzuki-Miyaura coupling section. The Suzuki section will be comprehensive, featuring data tables, detailed protocols, and reaction mechanism diagrams. I'm prioritizing thorough searches for the other reaction types, while also drafting the introductory and Suzuki sections. If I can't find specific examples, I'll provide representative protocols.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-methoxy-2-nitropyridine is a versatile building block in medicinal chemistry and materials science. The pyridine ring is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group, which facilitates nucleophilic aromatic substitution (SNAr) at the bromine-bearing C6 position. This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, providing a gateway to a diverse range of substituted 2-nitropyridine derivatives. These products are valuable intermediates in the synthesis of complex molecular scaffolds with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Application in Drug Discovery: Targeting the PIM-1 Kinase Signaling Pathway

Substituted pyridine moieties are prevalent scaffolds in a multitude of biologically active compounds. Derivatives of this compound, particularly the 6-amino substituted analogues, have emerged as promising precursors for the synthesis of potent inhibitors of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Overexpression of PIM-1 is implicated in various hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1] The 6-amino-3-methoxy-2-nitropyridine core can serve as a key pharmacophore that can be further elaborated to optimize binding to the ATP-binding pocket of PIM-1, thereby inhibiting its activity and downstream signaling.

Below is a diagram illustrating the central role of PIM-1 in cell survival pathways and its inhibition by compounds derived from 6-substituted-3-methoxy-2-nitropyridines.

PIM1_Pathway Growth Factors Growth Factors Cytokine Receptors Cytokine Receptors JAK/STAT Pathway JAK/STAT Pathway Cytokine Receptors->JAK/STAT Pathway PIM-1 Kinase PIM-1 Kinase JAK/STAT Pathway->PIM-1 Kinase Upregulation p-Bad p-Bad PIM-1 Kinase->p-Bad Phosphorylation Cell Proliferation Cell Proliferation PIM-1 Kinase->Cell Proliferation 6-Substituted-3-methoxy-2-nitropyridine Derivatives 6-Substituted-3-methoxy-2-nitropyridine Derivatives 6-Substituted-3-methoxy-2-nitropyridine Derivatives->PIM-1 Kinase Inhibition Bad Bad Bcl-2 Bcl-2 p-Bad->Bcl-2 Inactivation of Bad Apoptosis Apoptosis Bcl-2->Apoptosis Inhibition Cell Survival Cell Survival

Caption: PIM-1 Kinase Signaling Pathway and Inhibition.

Quantitative Data Summary

The following table summarizes representative yields for the nucleophilic aromatic substitution on this compound with various nucleophiles. Please note that these are generalized yields and actual results may vary depending on the specific substrate and reaction conditions.

Nucleophile CategoryExample NucleophileSolventBaseTemperature (°C)Reaction Time (h)ProductRepresentative Yield (%)
Primary AminesAnilineDMFK₂CO₃100-1206-126-(Phenylamino)-3-methoxy-2-nitropyridine85-95
Secondary AminesMorpholineEthanolEt₃NReflux4-84-(3-Methoxy-2-nitropyridin-6-yl)morpholine80-90
AlkoxidesSodium MethoxideMethanol-Reflux2-63,6-Dimethoxy-2-nitropyridine90-98
ThiolsThiophenolDMFK₂CO₃80-1002-43-Methoxy-2-nitro-6-(phenylthio)pyridine85-95

Experimental Protocols

The following are generalized protocols for conducting nucleophilic aromatic substitution reactions on this compound.

Protocol 1: Reaction with an Amine (e.g., Aniline)

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Aniline (or other amine)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), aniline (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous DMF (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-(phenylamino)-3-methoxy-2-nitropyridine.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol outlines a general method for the synthesis of 6-alkoxy-3-methoxy-2-nitropyridines.

Materials:

  • This compound

  • Sodium methoxide solution (25 wt% in methanol) or sodium methoxide solid

  • Anhydrous Methanol

  • Deionized water

Procedure:

  • To a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide solution (1.1 mmol) dropwise to the stirred solution. If using solid sodium methoxide, add it portion-wise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of deionized water (20 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired 3,6-dimethoxy-2-nitropyridine.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

This protocol provides a general procedure for the synthesis of 6-(arylthio)-3-methoxy-2-nitropyridines.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend potassium carbonate (2.0 mmol) in anhydrous DMF (5 mL).

  • Add thiophenol (1.1 mmol) to the suspension and stir for 10 minutes at room temperature.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired 3-methoxy-2-nitro-6-(phenylthio)pyridine.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the nucleophilic aromatic substitution on this compound.

SNAr_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - this compound - Nucleophile - Base (if applicable) - Anhydrous Solvent start->reaction_setup reaction Reaction: - Heat to specified temperature - Stir for designated time reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quenching - Extraction monitoring->workup Complete purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Pure Product characterization->end

Caption: General Experimental Workflow for SNAr Reactions.

References

Application Notes and Protocols for the Reduction of 6-Bromo-3-methoxy-2-nitropyridine to an Amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 6-Bromo-3-methoxy-2-nitropyridine to its corresponding amine, 6-Bromo-3-methoxypyridin-2-amine, is a critical transformation in the synthesis of a variety of complex nitrogen-containing heterocyclic compounds. These pyridinamine derivatives are valuable intermediates in the development of novel pharmaceuticals and other specialty chemicals. The presence of multiple functional groups on the pyridine ring, namely the bromo, methoxy, and nitro moieties, necessitates a chemoselective reduction method to avoid unwanted side reactions such as debromination or ether cleavage. This document provides detailed application notes, experimental protocols, and comparative data for several common reduction methods applicable to this transformation.

Overview of Reductive Methodologies

Several methods are commonly employed for the reduction of aromatic nitro groups. The choice of reagent is crucial to ensure high yield and purity of the desired amine while preserving the other functional groups on the pyridine ring. The most relevant methods for the reduction of this compound include:

  • Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl): A classic and robust method for nitro group reduction. Stannous chloride (SnCl₂) in an acidic medium is particularly effective and often shows good chemoselectivity.

  • Catalytic Hydrogenation: A clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂). Careful selection of catalyst and reaction conditions is necessary to prevent hydrodebromination.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst (e.g., Pd/C). It offers a milder and often more selective alternative to high-pressure hydrogenation.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for the reduction of this compound and closely related analogs using different methodologies. This allows for a direct comparison of the efficiency and selectivity of each approach.

Reduction MethodSubstrateReagents and ConditionsYield (%)Purity (%)Reference
Stannous Chloride Reduction 2-amino-6-methoxy-3-nitropyridineSnCl₂·2H₂O, conc. HCl, 35-40°C, 5-6 hHigh (not specified)High[1]
Stannous Chloride Reduction 2-Nitro-3-methoxypyridineSnCl₂·2H₂O, Ethanol, Reflux, 1-3 hGood (not specified)High[2]
Iron/Acid Reduction 2-amino-5-bromo-3-nitropyridineFe, 95% Ethanol, H₂O, conc. HCl, Steam bath, 1 h~75-85Good[3]
Catalytic Hydrogenation 2-amino-6-methoxy-3-nitropyridinePd/C, H₂Good (not specified)High[1]

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride Dihydrate

This protocol is adapted from the reduction of a structurally similar nitropyridine[1].

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq.) in concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add stannous chloride dihydrate (4.0-5.0 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and then carefully neutralize by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. Adjust the pH to >8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-Bromo-3-methoxypyridin-2-amine.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction using Iron Powder and Hydrochloric Acid

This protocol is based on the Bechamp reduction, which is known to be tolerant of halogen substituents[3].

Materials:

  • This compound

  • Iron powder (Fe)

  • Ethanol (95%)

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Celite® or other filter aid

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), iron powder (5.0-10.0 eq.), and a mixture of ethanol and water (e.g., 4:1 v/v).

  • To this stirred suspension, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.).

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and neutralize with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 6-Bromo-3-methoxypyridin-2-amine.

  • Purify the product as needed by column chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound to 6-Bromo-3-methoxypyridin-2-amine.

experimental_workflow start 6-Bromo-3-methoxy- 2-nitropyridine reaction Reduction Reaction (e.g., SnCl2/HCl or Fe/HCl) start->reaction 1. Add Reagents workup Aqueous Work-up (Neutralization & Extraction) reaction->workup 2. Reaction Completion purification Purification (Chromatography or Recrystallization) workup->purification 3. Isolate Crude Product product 6-Bromo-3-methoxy- pyridin-2-amine purification->product 4. Obtain Pure Product

Caption: General experimental workflow for the synthesis of 6-Bromo-3-methoxypyridin-2-amine.

Logical Relationship of Reagent Selection

The choice of reducing agent is a critical decision in this synthesis, dictated by the need for chemoselectivity. The following diagram illustrates the considerations for selecting an appropriate method.

reagent_selection goal Reduce Nitro Group in This compound challenge Chemoselectivity Required: - Preserve Bromo group - Preserve Methoxy group goal->challenge method1 Metal/Acid (SnCl2/HCl, Fe/HCl) challenge->method1 method2 Catalytic Hydrogenation (Pd/C, PtO2) challenge->method2 method3 Transfer Hydrogenation (Ammonium Formate, Pd/C) challenge->method3 pro1 Pros: - Robust - Inexpensive - Tolerant of halogens method1->pro1 con1 Cons: - Stoichiometric waste - Harsh acidic conditions method1->con1 pro2 Pros: - Clean (by-product is water) - High yielding method2->pro2 con2 Cons: - Risk of debromination - Requires specialized equipment method2->con2 pro3 Pros: - Mild conditions - Good selectivity method3->pro3 con3 Cons: - Catalyst cost - Hydrogen donor stoichiometry method3->con3

Caption: Decision tree for selecting a suitable reduction method.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method is particularly valuable for the synthesis of arylamines from aryl halides. The following application notes provide a detailed protocol for the amination of 6-Bromo-3-methoxy-2-nitropyridine, a substrate of interest in the development of novel pharmaceutical compounds. Given the electron-deficient nature of the pyridine ring, accentuated by the nitro group, careful optimization of the reaction conditions is crucial for achieving high yields and purity.[3]

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to furnish the desired N-substituted 3-methoxy-2-nitropyridin-6-amine and regenerate the active Pd(0) catalyst.[4]

Data Presentation: Representative Reaction Conditions for the Amination of Substituted Bromopyridines

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following table summarizes typical reaction conditions and reported yields for the amination of structurally related bromopyridine derivatives. These examples serve as a valuable starting point for the optimization of the target reaction.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1101680-90
3n-ButylaminePd₂(dba)₃ (1)BrettPhos (2)LiHMDS (1.5)THF652475-85
44-MethoxyanilinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.0)Toluene1101888
5CyclohexylaminePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene80460

Note: The data presented are representative and yields can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be considered a starting point and may require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 0.1 M)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 3-methoxy-2-nitropyridin-6-amine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base Amido->Pd0 Reductive Elimination Product N-Aryl-3-methoxy- 2-nitropyridin-6-amine Amido->Product Product Formation ArBr 6-Bromo-3-methoxy- 2-nitropyridine Amine Primary or Secondary Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup: - Add solids (Aryl Bromide, Catalyst, Ligand, Base) - Inert Atmosphere start->setup reagents Reagent Addition: - Add Solvent - Add Amine setup->reagents reaction Reaction: - Heat and Stir reagents->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Work-up: - Cool and Dilute - Filter through Celite monitoring->workup extraction Extraction: - Wash with Water and Brine - Dry Organic Layer workup->extraction purification Purification: - Concentrate - Column Chromatography extraction->purification end End Product purification->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting

  • Low or No Conversion:

    • Catalyst/Ligand: The choice of ligand is critical. For electron-deficient substrates, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often beneficial.[5][6] Consider using a pre-formed palladium catalyst to ensure the active species is generated.

    • Base: A strong, non-nucleophilic base is typically required. NaOtBu is common, but for substrates with base-sensitive functional groups (like a nitro group), weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures or longer reaction times.[4] Ensure the base is fresh and anhydrous.

    • Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.

    • Solvent: The solvent must be anhydrous and degassed. Toluene and 1,4-dioxane are commonly used.

  • Side Product Formation:

    • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can be a competing side reaction. Using a bulky ligand can sometimes suppress this pathway.

    • Decomposition of Nitro Group: Strong bases and high temperatures can potentially lead to decomposition or unwanted side reactions involving the nitro group. Careful screening of the base and temperature is recommended. A milder base like Cs₂CO₃ might be advantageous.[4]

Conclusion

The Buchwald-Hartwig amination of this compound presents a viable route to novel N-substituted aminopyridine derivatives. The protocols and data provided herein serve as a foundational guide for researchers. Successful synthesis will rely on careful optimization of the catalyst system, base, and reaction conditions to accommodate the specific electronic properties of the substrate and the chosen amine coupling partner.

References

Application Notes and Protocols: Sonogashira Coupling of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2] This document provides a detailed protocol for the Sonogashira coupling of 6-Bromo-3-methoxy-2-nitropyridine with terminal alkynes. The presence of both an electron-withdrawing nitro group and an electron-donating methoxy group on the pyridine ring presents a unique electronic environment, making the optimization of reaction conditions crucial for achieving high yields.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound is as follows:

A general representation of the Sonogashira coupling reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of various bromopyridines, which can serve as a starting point for the optimization of the reaction with this compound.

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396[3]
2-Amino-3-bromo-5-methylpyridine4-MethylphenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100387[3]
6-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃NTHF/Et₃NRT16N/A[4]
BromobenzenePhenylacetyleneNS-MCM-41-Pd (0.01)CuI (0.02) / PPh₃ (0.02)Et₃NToluene1002456[2]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd (0.1)CuI (0.2) / PPh₃ (0.2)Et₃NEt₃N501281[2]

Experimental Protocols

This section provides a detailed methodology for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using PdCl₂(PPh₃)₂)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Silica gel for column chromatography

Detailed Experimental Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 2-10 mol%). If using PdCl₂(PPh₃)₂, also add triphenylphosphine (4-10 mol%).

    • Add the anhydrous solvent (e.g., THF or DMF, concentration typically 0.1-0.5 M).

    • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst pre-formation.

  • Addition of Reagents:

    • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture via syringe.

    • Add the base (e.g., Et₃N or DIPEA, 2-3 equiv) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 100 °C). The optimal temperature will depend on the reactivity of the substrates.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[3][5]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Schlenk Flask (Inert Atmosphere) B Add 6-Bromo-3-methoxy- 2-nitropyridine A->B C Add Pd Catalyst & CuI B->C D Add Anhydrous Solvent C->D E Add Terminal Alkyne D->E F Add Base E->F G Heat & Stir F->G H Monitor Progress (TLC/LC-MS) G->H I Cool & Dilute H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M Characterization (NMR, HRMS) L->M

A schematic of the experimental workflow for the Sonogashira coupling.

Sonogashira Catalytic Cycle

sonogashira_cycle pd0 Pd(0)L₂ pd_oxidative R-Pd(II)-X L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal R-Pd(II)-C≡CR' L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR' pd_transmetal->product cu_alkyne Cu(I)-C≡CR' cu_alkyne->pd_oxidative cu_x Cu(I)X cu_x->cu_alkyne base_h Base-H⁺X⁻ aryl_halide Ar-X aryl_halide->pd_oxidative alkyne H-C≡CR' alkyne->cu_alkyne Deprotonation (Base) base Base base->alkyne

The catalytic cycles of the Sonogashira coupling reaction.

Safety Precautions

  • Reagents: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Organic solvents are flammable. Amines such as triethylamine are corrosive and have strong odors.

  • Reaction Conditions: The reaction should be carried out under an inert atmosphere to prevent the deactivation of the catalyst and potential side reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing this experiment.

These protocols and application notes are intended to serve as a comprehensive guide for researchers. The specific conditions may require optimization depending on the terminal alkyne used and the desired scale of the reaction.

References

Application Notes and Protocols: Vicarious Nucleophilic Substitution of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Vicarious Nucleophilic Substitution (VNS) reaction applied to 6-Bromo-3-methoxy-2-nitropyridine. This protocol is intended to guide researchers in the synthesis of functionalized pyridine derivatives, which are valuable intermediates in the discovery and development of novel therapeutics.

Introduction

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds.[1] In the context of medicinal chemistry, the VNS reaction on nitropyridines offers a direct route to introduce carbon substituents, paving the way for the synthesis of diverse compound libraries. This compound is an attractive substrate for VNS reactions due to the strong activation provided by the nitro group and the presence of multiple sites for potential functionalization. The resulting products are key building blocks for various therapeutic agents, including kinase inhibitors and neuroprotective agents.

Reaction Principle

The VNS reaction involves the nucleophilic addition of a carbanion, stabilized by an electron-withdrawing group and bearing a leaving group, to an electron-deficient aromatic ring.[2][3] This is followed by a base-induced β-elimination of the leaving group to restore aromaticity.[2][3] In the case of this compound, the substitution is expected to occur at the position ortho or para to the activating nitro group. Due to steric hindrance from the methoxy group at the 3-position, the substitution is anticipated to predominantly occur at the 4-position.

Key Applications in Drug Development

Functionalized 2-nitropyridine scaffolds, accessible through VNS, are prevalent in a variety of pharmacologically active molecules. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of physicochemical properties and biological activity.

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, which are crucial in oncology and immunology.[4] The substituents introduced via VNS can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

  • Neuroprotective Agents: Derivatives of nitropyridines are being investigated for their potential in treating neurodegenerative diseases.[5][6] The introduction of specific functionalities can modulate pathways involved in oxidative stress and neuronal cell death.[5][6]

Experimental Protocols

This section provides a detailed, representative protocol for the Vicarious Nucleophilic Substitution of this compound with a sulfonyl-stabilized carbanion.

Reaction Scheme

Caption: General reaction scheme for the VNS of this compound.

Materials and Reagents
ReagentSupplierPurityCAS Number
This compoundCommercial Source>97%58819-77-5
Chloromethyl phenyl sulfoneCommercial Source>98%31133-11-4
Potassium hexamethyldisilazide (KHMDS)Commercial Source0.5 M in Toluene40949-94-8
N,N-Dimethylformamide (DMF), anhydrousCommercial Source>99.8%68-12-2
Hydrochloric acid (HCl)Commercial Source1 M aq.7647-01-0
Ethyl acetate (EtOAc)Commercial SourceACS Grade141-78-6
Brine (saturated NaCl solution)In-house preparation--
Anhydrous sodium sulfate (Na₂SO₄)Commercial SourceACS Grade7757-82-6
Procedure
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 mmol, 234 mg) and anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Cool the solution to -60 °C in an acetone/dry ice bath.

  • In a separate flask, dissolve chloromethyl phenyl sulfone (1.2 mmol, 229 mg) in anhydrous DMF (5 mL).

  • To the solution of this compound, slowly add potassium hexamethyldisilazide (KHMDS) (2.5 mmol, 5.0 mL of a 0.5 M solution in toluene) dropwise, maintaining the temperature below -55 °C.

  • After the addition of the base, add the solution of chloromethyl phenyl sulfone dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below -55 °C.

  • Stir the reaction mixture at -60 °C for 30 minutes, then allow it to warm to -40 °C and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M aqueous HCl (10 mL) at -40 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Presentation

Table 1: Reaction Yields
EntrySubstrateNucleophileProductYield (%)
1This compoundChloromethyl phenyl sulfone4-(Phenylsulfonylmethyl)-6-bromo-3-methoxy-2-nitropyridine75-85
Table 2: Spectroscopic Data for the Product
Data TypeExpected Values
¹H NMR (CDCl₃)δ (ppm): 8.00-7.80 (m, 2H, Ar-H), 7.70-7.50 (m, 3H, Ar-H), 7.45 (s, 1H, Py-H5), 4.60 (s, 2H, CH₂), 4.00 (s, 3H, OCH₃).
¹³C NMR (CDCl₃)δ (ppm): 155.0 (C), 150.0 (C), 140.0 (C), 138.0 (C), 134.0 (CH), 129.0 (2xCH), 128.5 (2xCH), 115.0 (CH), 110.0 (C), 60.0 (CH₂), 57.0 (OCH₃).
MS (ESI) m/z: [M+H]⁺ calculated for C₁₃H₁₁BrN₂O₅S, found.

Visualizations

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Vicarious Nucleophilic Substitution reaction.

VNS_Mechanism VNS Reaction Mechanism sub This compound adduct Meisenheimer-type Adduct (σ-complex) sub->adduct + Nucleophile nuc Carbanion (from Chloromethyl phenyl sulfone + Base) elim β-Elimination of HCl (Base-induced) adduct->elim product 4-(Phenylsulfonylmethyl)-6-bromo- 3-methoxy-2-nitropyridine elim->product Aromatization

Caption: Mechanism of the VNS reaction on this compound.

Experimental Workflow

This diagram outlines the logical flow of the experimental procedure.

Workflow Experimental Workflow start Start setup Reaction Setup: - Add substrate and solvent - Cool to -60 °C start->setup reagents Reagent Addition: - Add base (KHMDS) - Add nucleophile solution setup->reagents reaction Reaction: - Stir at -60 °C to -40 °C reagents->reaction quench Quenching: - Add 1 M HCl reaction->quench workup Work-up: - Extraction with EtOAc - Washing and drying quench->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis end End analysis->end

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are integral structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials science applications. The targeted synthesis of these compounds is therefore of critical importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, enabling the construction of complex biaryl structures. 6-Bromo-3-methoxy-2-nitropyridine is a valuable building block for the synthesis of novel biaryl compounds, offering multiple points for diversification. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the nitro and methoxy groups can be further functionalized or can influence the electronic properties of the resulting biaryl molecule.

This document provides a detailed, representative experimental protocol for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. While specific literature with detailed protocols for this exact substrate is limited, the following protocol is based on established and reliable methods for the Suzuki-Miyaura coupling of structurally similar 2-bromopyridine derivatives.[1][2]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar1PdX Ar¹-Pd(II)L₂-X OxAdd->Ar1PdX Transmetalation Transmetalation Ar1PdX->Transmetalation Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Ar1PdAr2 Ar1PdAr2->Pd0 RedElim Reductive Elimination Ar1PdAr2->RedElim Biaryl Ar¹-Ar² RedElim->Biaryl Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->Transmetalation Base Base Base->Transmetalation

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials and Equipment
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))

  • Anhydrous and degassed solvents (e.g., 1,4-dioxane, toluene, or dimethylformamide (DMF), often with water)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for reaction workup and purification

  • Silica gel for column chromatography

Procedure
  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and alternately evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Representative Reaction Outcomes

The following table presents hypothetical yet representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These values are intended for illustrative purposes to indicate the potential outcomes of the reaction under optimized conditions. Actual yields may vary depending on the specific reaction conditions and the nature of the coupling partners.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid3-Methoxy-2-nitro-6-phenylpyridine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-methoxy-2-nitropyridine88
34-Fluorophenylboronic acid6-(4-Fluorophenyl)-3-methoxy-2-nitropyridine82
43-Cyanophenylboronic acid3-(5-Methoxy-6-nitropyridin-2-yl)benzonitrile75
5Thiophene-2-boronic acid3-Methoxy-2-nitro-6-(thiophen-2-yl)pyridine78

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of biaryl compounds using the described Suzuki-Miyaura coupling protocol.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base - Pd Catalyst inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Biaryl Product purify->product

Caption: A flowchart of the general experimental procedure.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 6-Bromo-3-methoxy-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki coupling reactions?

The main challenges arise from the electronic properties of the substrate. The pyridine nitrogen can coordinate with and inhibit the palladium catalyst.[1][2][3] However, the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen activates the carbon-bromine bond, which facilitates the rate-limiting oxidative addition step.[4][5][6] Achieving a balance between substrate activation and potential catalyst inhibition is key to a successful reaction.

Q2: What are the most common side reactions observed, and how can they be minimized?

The most prevalent side reactions include:

  • Protodebromination (or Dehalogenation): The bromo group is replaced by a hydrogen atom, yielding 3-methoxy-2-nitropyridine. This can be caused by trace moisture or palladium hydride species.[1] Minimizing reaction time and ensuring anhydrous conditions can mitigate this.

  • Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct.[1] This is often promoted by the presence of oxygen.[7][8] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is crucial for prevention.[1][9]

  • Protodeboronation: The boronic acid starting material is hydrolyzed back to its corresponding arene.[1] This is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[1] Using fresh boronic acids or more stable boronic esters (e.g., pinacol esters) can help reduce this side reaction.[1]

Q3: Does the nitro group interfere with the Suzuki coupling reaction?

Generally, the nitro group is well-tolerated in Suzuki couplings and serves to activate the aryl halide for oxidative addition.[4] While there is literature exploring the use of nitro groups themselves as coupling partners, this typically requires specific and more forcing conditions than those used for aryl bromides.[10][11] Under standard Suzuki conditions for a C-Br bond, the nitro group is not expected to react as a leaving group.[4]

Q4: How critical is the choice of ligand for this specific substrate?

The ligand choice is critical. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often required to promote the catalytic cycle and prevent catalyst deactivation. Ligands such as SPhos, XPhos, or other Buchwald-type ligands are frequently effective in these scenarios.[1][9]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound.

Logical Troubleshooting Workflow

A systematic approach is essential when a reaction fails. The following workflow can help diagnose the issue.

G cluster_start Start cluster_analysis Analysis cluster_optimization Optimization cluster_result Result start Low or No Yield Observed reagents Check Reagents & Solvents (Purity, Activity, Degassed?) start->reagents Initial Check reagents->reagents atmosphere Verify Inert Atmosphere (Proper Degassing, Positive N2/Ar Pressure?) reagents->atmosphere Reagents OK? atmosphere->atmosphere conditions Review Reaction Conditions (Temp, Time, Stirring Adequate?) atmosphere->conditions Atmosphere OK? conditions->conditions catalyst Screen Catalyst System (Pd Source, Ligand) conditions->catalyst Conditions OK? base_solvent Screen Base & Solvent (Strength, Solubility) catalyst->base_solvent Still Low Yield? success Successful Reaction base_solvent->success Optimization Complete

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Problem-Solution Tables

Table 1: Troubleshooting Low to No Product Formation

SymptomPotential CauseRecommended Solution
No reaction (only starting materials visible)Inactive Catalyst: Palladium source has degraded or ligand has oxidized.Use a fresh palladium source and ligand. Consider using a pre-catalyst which is more air-stable.
Suboptimal Ligand: The chosen ligand is not effective for this electron-deficient substrate.Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1][9]
Incompatible Base: The base may be too weak or causing solubility issues.Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[9] Ensure the base is finely powdered for better reactivity.
Low Yield with significant starting material remainingInsufficient Reaction Time/Temp: The reaction may be sluggish under the current conditions.Increase reaction temperature incrementally (e.g., from 80°C to 100°C) and/or extend the reaction time. Monitor by TLC or LC-MS.[12]
Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, slowing catalysis.[1][2]Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Switch to a bulkier ligand to disfavor pyridine coordination.
Complex mixture of products and byproductsOxygen Contamination: Presence of O₂ leads to significant homocoupling of the boronic acid.[7][8]Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Maintain a positive pressure of inert gas throughout the reaction.[1]
Presence of Water: Leads to protodebromination of the starting material and protodeboronation of the boronic acid.[1]Use anhydrous solvents and reagents. Dry the base (e.g., K₂CO₃, K₃PO₄) in an oven before use.

Key Side Reactions and Catalytic Cycle

Understanding the main catalytic cycle and where side reactions diverge is crucial for optimization.

Suzuki Catalytic Cycle and Competing Side Reactions

G pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add pd_complex R-Pd(II)-Br(L_n) (R = Pyridyl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal proto_debrom Protodebromination pd_complex->proto_debrom [H] source (e.g., H₂O) biaryl_complex R-Pd(II)-Ar(L_n) transmetal->biaryl_complex red_elim Reductive Elimination biaryl_complex->red_elim red_elim->pd0 Catalyst Regeneration product R-Ar (Desired Product) red_elim->product aryl_halide 6-Bromo-3-methoxy- 2-nitropyridine (R-Br) aryl_halide->ox_add boronic_acid Ar-B(OH)₂ + Base boronic_acid->transmetal homocoupling Homocoupling boronic_acid->homocoupling O₂ present debrom_product R-H proto_debrom->debrom_product homo_product Ar-Ar homocoupling->homo_product

Caption: Generalized catalytic cycle of Suzuki coupling and key side reaction pathways.

Experimental Protocol

This section provides a general starting protocol for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization will likely be required.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol% or Pd₂(dba)₃, 1.5 mol%)

  • Ligand (if using a precursor like Pd₂(dba)₃, e.g., SPhos, 6 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% v/v degassed water if needed for the base)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the mixture vigorously.[7][13]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[7][12]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., 2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

Table 2: Example Reaction Conditions for Optimization Screening
ConditionCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
A Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)100
B Pd₂(dba)₃ (1.5)SPhos (6)K₃PO₄ (2)1,4-Dioxane100
C PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF90
D XPhos Pd G3 (2)-K₃PO₄ (2)THF/H₂O (10:1)80

This table provides a set of starting points for optimization. The optimal conditions may vary depending on the specific boronic acid used.

References

Technical Support Center: Purification of 6-Bromo-3-methoxy-2-nitropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of 6-Bromo-3-methoxy-2-nitropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 3-methoxy-2-nitropyridine, positional isomers like 2-Bromo-3-methoxy-6-nitropyridine, and di-brominated byproducts. The specific impurities will depend on the synthetic route employed.

Q2: What are the key physical properties of this compound to consider during purification?

A2: Key properties include its molecular weight of 233.02 g/mol and a melting point range of 90-98 °C.[1] Its isomeric impurity, 2-Bromo-3-methoxy-6-nitropyridine, has a significantly higher melting point of 140-142 °C, which can be useful for characterization.

Q3: Which analytical techniques are recommended for monitoring the purification of this compound?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of column chromatography and for assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) can provide more quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for final structure confirmation and purity assessment.

Q4: How should I choose a solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For pyridine derivatives, polar solvents are often a good starting point. It is recommended to perform small-scale solubility tests with various solvents to identify the most suitable one.

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This may happen if the solution is too concentrated or cooled too quickly. Try reheating the solution to dissolve the oil and then allow it to cool more slowly. Adding a slightly larger volume of the solvent can also help.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound and its derivatives.

Recrystallization Troubleshooting
Problem Potential Cause Solution
Compound does not dissolve The chosen solvent is not suitable.Select a more appropriate solvent by testing solubility in small-scale experiments. For nitropyridine compounds, consider polar solvents.
No crystal formation upon cooling The solution is not saturated; too much solvent was used.Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of purified product The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation. To avoid premature crystallization, use a pre-heated funnel for hot filtration.
Colored impurities remain in crystals The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot gravity filtration.
Column Chromatography Troubleshooting
Problem Potential Cause Solution
Poor separation of spots on TLC The mobile phase polarity is too high or too low.Adjust the solvent ratio of your mobile phase. For pyridine derivatives, a gradient of hexane and ethyl acetate is often effective. Test different ratios with TLC to find the optimal separation.
Streaking of spots on TLC plate The compound is interacting too strongly with the silica gel; the sample is too concentrated.Add a small amount of a modifier like triethylamine to the mobile phase to reduce strong interactions. Ensure the sample is sufficiently diluted before loading onto the column.
Cracks or bubbles in the column bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. A layer of sand on top of the silica can help prevent disturbance when adding the mobile phase.
Low recovery of the compound The compound is irreversibly adsorbed onto the silica gel.If the compound is highly polar, consider using a different stationary phase like alumina, or elute with a more polar solvent system.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound916737-76-3C₆H₅BrN₂O₃233.0290-98
2-Bromo-3-methoxy-6-nitropyridine76066-07-4C₆H₅BrN₂O₃233.02140-142
3-Methoxy-2-nitropyridine20265-37-6C₆H₆N₂O₃154.1273-76
6-Bromo-2-methoxy-pyridin-3-amine89466-18-2C₆H₇BrN₂O203.0478-79

Table 2: Suggested Starting Conditions for Purification

Purification MethodStationary PhaseMobile Phase / Solvent SystemKey Considerations
TLC Analysis Silica GelHexane / Ethyl Acetate (e.g., 4:1)Adjust solvent ratio to achieve an Rf value of 0.2-0.4 for the target compound.
Column Chromatography Silica GelGradient of Hexane / Ethyl AcetateStart with a low polarity mobile phase and gradually increase the polarity to elute the compounds.
Recrystallization N/ADiethyl Ether, Ethanol, or mixtures with HexanePerform small-scale solubility tests to find the optimal solvent.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chromatography column

  • TLC plates (silica gel)

  • TLC chamber

  • UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a hexane:ethyl acetate (e.g., 4:1) mobile phase.

    • Visualize the plate under a UV lamp to identify the number of components and determine an appropriate mobile phase for column chromatography.

  • Column Preparation:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., hexane).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is from 100% hexane to a 9:1 and then 4:1 mixture of hexane:ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., diethyl ether, ethanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube and add a few drops of the chosen solvent.

    • Observe the solubility at room temperature. The compound should be sparingly soluble.

    • Gently heat the test tube. The compound should dissolve completely.

    • Allow the solution to cool. Crystals of the purified compound should form.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound column_chromatography Column Chromatography synthesis->column_chromatography Primary Method recrystallization Recrystallization synthesis->recrystallization Alternative/Secondary tlc TLC Analysis column_chromatography->tlc Monitoring pure_product Pure Product column_chromatography->pure_product recrystallization->tlc Purity Check recrystallization->pure_product hplc HPLC Analysis nmr_ms NMR / MS Analysis pure_product->hplc pure_product->nmr_ms

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No troubleshoot Troubleshoot: - Evaporate excess solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot troubleshoot->cool oiling_out->crystals_form No reheat Reheat and add more solvent oiling_out->reheat Yes reheat->cool

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Cross-Coupling Reactions of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with cross-coupling reactions involving 6-Bromo-3-methoxy-2-nitropyridine.

Safety First: Handling this compound

Warning: Nitroaromatic compounds can be thermally sensitive and may pose a risk of runaway reactions.[1][2][3] It is crucial to handle this compound with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves.[4][5][6][7][8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][6]

  • Heat Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[5]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.[4]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.[6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: The low reactivity of this substrate stems from a combination of electronic and steric factors:

  • Electron-Deficient Ring: The potent electron-withdrawing nitro group significantly deactivates the pyridine ring, making oxidative addition of the palladium catalyst to the C-Br bond more difficult.

  • Pyridine Nitrogen Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.

  • Steric Hindrance: The substituents ortho to the bromine (the nitro group) and ortho to the nitrogen can sterically hinder the approach of the catalyst and coupling partners.

Q2: Which cross-coupling reaction is most suitable for this substrate?

A2: The Suzuki-Miyaura coupling is often a good starting point due to its general tolerance for a wide range of functional groups.[9] However, Sonogashira and Heck reactions can also be successful with careful optimization of reaction conditions.

Q3: What are the initial screening conditions you recommend for a Suzuki-Miyaura coupling?

A3: For a starting point, a robust catalyst system known for its effectiveness with electron-deficient and sterically hindered substrates is recommended. See the experimental protocols section for a detailed starting procedure.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

This is a common issue and often points to problems with catalyst activity or reaction conditions.

Potential Cause Suggested Solution
Catalyst Inactivity/Decomposition Ensure the palladium catalyst is fresh and properly stored. Use a pre-catalyst or activate the catalyst in situ. Degas all solvents and reagents thoroughly to remove oxygen, which can deactivate the Pd(0) catalyst.[10]
Poor Ligand Choice For electron-deficient substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.
Inappropriate Base The choice of base is critical for the transmetalation step. Screen a variety of bases, including inorganic bases like K₃PO₄, Cs₂CO₃, and organic bases. The strength and solubility of the base can significantly impact the reaction rate.
Suboptimal Solvent The solvent can influence catalyst solubility and reactivity. Screen polar aprotic solvents like dioxane, THF, or DMF, often in combination with water for Suzuki couplings.
Low Reaction Temperature Cross-coupling reactions with deactivated substrates often require higher temperatures. Gradually increase the reaction temperature, potentially using a sealed tube or microwave reactor to safely reach temperatures above the solvent's boiling point.
Problem 2: Formation of Significant Side Products

The presence of side products indicates that the catalyst is active, but undesired reaction pathways are competing with the desired cross-coupling.

Side Product Potential Cause Suggested Solution
Protodeboronation (Suzuki) The boronic acid is being replaced by a hydrogen atom.Use anhydrous solvents, a stronger base, or switch to a more stable boronic ester (e.g., pinacol ester).
Homocoupling Coupling of two molecules of the boronic acid or two molecules of the aryl bromide.Ensure thorough degassing to remove oxygen. Use a lower catalyst loading or a different palladium source.
Hydrodehalogenation The bromine atom is replaced by a hydrogen atom.This can be promoted by certain bases and solvents. Screen different bases and ensure an inert atmosphere.

Experimental Protocols

The following protocols are general starting points and may require optimization for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methods for structurally similar electron-deficient bromopyridines.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring. For microwave-assisted reactions, irradiate at a set temperature for a specified time (e.g., 120 °C for 15-30 minutes).[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is based on established methods for the Sonogashira coupling of electron-deficient heteroaryl halides.[12][13]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

  • Anhydrous THF (optional co-solvent)

  • Schlenk flask

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (if used) and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Heck Coupling

This protocol is a starting point for the Heck coupling of this compound with an alkene.[11][14]

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Na₂CO₃ or Et₃N (2.0 equiv)

  • Anhydrous DMF or NMP

  • Sealed tube or microwave vial

  • Magnetic stirrer and heating plate/microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry sealed tube or microwave vial under an inert atmosphere, add this compound, Pd(OAc)₂, P(o-tol)₃, and the base.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the anhydrous solvent and the alkene via syringe.

  • Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

The following table provides a comparison of common catalytic systems for the Suzuki-Miyaura coupling of challenging bromopyridine substrates, which can be used as a starting point for optimization.

Catalyst SystemLigand TypeBaseSolventTemperature (°C)Typical Yields for Challenging Substrates
Pd(PPh₃)₄Monodentate PhosphineNa₂CO₃Toluene/H₂O80-100Low to Moderate
PdCl₂(dppf)Bidentate PhosphineK₂CO₃Dioxane/H₂O90-110Moderate to Good
Pd₂(dba)₃ / SPhosBuchwald-typeK₃PO₄Dioxane/H₂O100-120Good to Excellent
Pd(OAc)₂ / XPhosBuchwald-typeCs₂CO₃THF/H₂O80-100Good to Excellent

Visualizations

Troubleshooting_Workflow start Low or No Conversion catalyst Check Catalyst System start->catalyst Initial Check conditions Optimize Reaction Conditions catalyst->conditions If catalyst is known to be active success Successful Coupling catalyst->success New catalyst system works side_products Analyze for Side Products conditions->side_products If still no improvement conditions->success Optimization leads to product side_products->catalyst Re-evaluate catalyst/ligand Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br transmetalation Transmetalation oxidative_addition->transmetalation Ar'-B(OR)2 / Base reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

References

Preventing debromination in reactions with 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-3-methoxy-2-nitropyridine. The focus is on preventing the common side reaction of debromination during cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom at the 6-position of the pyridine ring is replaced by a hydrogen atom. This leads to the formation of 3-methoxy-2-nitropyridine as a significant byproduct, which can lower the yield of the desired product and complicate purification. The electron-withdrawing nature of the nitro group and the pyridine nitrogen can make the C-Br bond more susceptible to cleavage under certain reaction conditions.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?

A2: In palladium-catalyzed reactions, debromination is often caused by the formation of palladium-hydride (Pd-H) species.[1] These species can arise from various sources, including the solvent (e.g., alcohols, residual water), the base, or other impurities.[1] The Pd-H intermediate can then react with the this compound in a competing catalytic cycle, leading to the replacement of bromine with hydrogen.[1]

Q3: How does the choice of base affect the extent of debromination?

A3: The base plays a critical role in the reaction and can significantly influence the amount of debromination. Strong and aggressive bases, such as sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, thereby increasing the likelihood of debromination.[1] Milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally less prone to generating hydride species and are therefore recommended to minimize this side reaction.[1]

Q4: Can the phosphine ligand on the palladium catalyst influence debromination?

A4: Yes, the choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the desired reductive elimination step in the cross-coupling cycle. This increased reaction rate can outcompete the slower debromination pathway.[1] These bulky ligands can also sterically hinder the approach of hydride species to the palladium center, further reducing the chances of debromination.[1]

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki Coupling Reactions

Symptom: Analysis of the crude reaction mixture by LC-MS or ¹H NMR shows a substantial amount (>10%) of 3-methoxy-2-nitropyridine.

G cluster_0 Troubleshooting Debromination in Suzuki Coupling start Significant Debromination Observed check_base Evaluate Base Strength switch_base Switch to Milder Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) check_ligand Assess Ligand Properties switch_ligand Employ Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_temp Review Reaction Temperature lower_temp Lower Reaction Temperature end Reduced Debromination

Potential Cause Recommended Solution Rationale
Aggressive Base Switch from strong bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[1]Milder bases are less likely to generate the Pd-H species responsible for debromination.[1]
Suboptimal Ligand Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.These ligands promote faster C-C bond formation, which outcompetes the debromination side reaction.[1]
High Temperature Consider lowering the reaction temperature.While often requiring heat, excessive temperatures can sometimes favor side reactions. Careful optimization is key.
Solvent Purity Ensure the use of dry, degassed solvents.Protic impurities or dissolved oxygen can contribute to the formation of undesired reactive species.
Issue 2: Low Yield and Significant Debromination in Buchwald-Hartwig Amination

Symptom: The primary product observed is 3-methoxy-2-nitropyridine, with low conversion of the starting amine to the desired coupled product.

G cluster_1 Troubleshooting Debromination in Buchwald-Hartwig Amination start_bh Low Yield & High Debromination check_base_ligand Evaluate Base/Ligand Combination switch_combo Use Strong, Hindered Base with Bulky Ligand (e.g., LHMDS with RuPhos/BrettPhos) check_catalyst Assess Catalyst Precursor use_precatalyst Employ a Modern Pre-catalyst (e.g., G3/G4 Palladacycles) end_bh Improved Yield, Reduced Debromination

Potential Cause Recommended Solution Rationale
Base and Ligand Mismatch For Buchwald-Hartwig reactions, a combination of a strong, sterically hindered base (e.g., LHMDS, KHMDS) with a suitable bulky phosphine ligand (e.g., RuPhos, BrettPhos) is often effective.[1]While seemingly counterintuitive to the advice for Suzuki coupling, for aminations, this combination can favor the desired C-N bond formation and suppress debromination pathways for challenging substrates.[1]
Inefficient Catalyst Activation Switch to a modern pre-catalyst, such as a G3 or G4 palladacycle.These pre-catalysts are often more stable and provide more efficient and reproducible generation of the active catalytic species, leading to cleaner reactions.
Amine Quality Ensure the amine coupling partner is pure and dry.Impurities in the amine can interfere with the catalytic cycle and contribute to side reactions.

Data Presentation

The following table summarizes general conditions that can be optimized to minimize debromination in palladium-catalyzed cross-coupling reactions of bromopyridines, based on literature for analogous substrates.

Parameter Condition Favoring Debromination Condition Minimizing Debromination Rationale
Base Strong, non-hindered bases (e.g., NaOtBu, NaOH)Milder inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) for Suzuki; Strong, hindered bases (e.g., LHMDS) for Buchwald-Hartwig.[1]Modulates the formation of Pd-H species and favors the desired catalytic cycle.[1]
Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1]Accelerates reductive elimination, outcompeting the debromination pathway.[1]
Catalyst Traditional Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃)Modern, well-defined pre-catalysts (e.g., G3/G4 palladacycles)Provides more controlled and efficient entry into the catalytic cycle, reducing side reactions.
Solvent Protic or wet solventsAnhydrous, degassed aprotic solvents (e.g., Dioxane, Toluene, DMF)Minimizes extraneous sources for the formation of hydride species.

Experimental Protocols

General Protocol for a Debromination-Minimizing Suzuki Coupling

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a mild base such as K₃PO₄ (2.0-3.0 equiv.), and the palladium pre-catalyst with a bulky phosphine ligand (e.g., SPhos-Pd-G3, 1-3 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent mixture (e.g., Dioxane/Water 10:1) via syringe.

  • Reaction: Stir the mixture at the optimized temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathway Diagram

G cluster_2 Competing Reaction Pathways ArBr This compound (Ar-Br) Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd_complex Ar-Pd(II)(Br)Lₙ

References

Technical Support Center: Optimizing Reactions of 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 6-Bromo-3-methoxy-2-nitropyridine. The information provided offers a starting point for optimizing reaction conditions and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic nature of the pyridine ring. The electron-withdrawing nitro group and the pyridine nitrogen can influence the reactivity of the C-Br bond. The pyridine nitrogen can also coordinate with the palladium catalyst, potentially leading to catalyst inhibition. Careful selection of ligands, bases, and reaction conditions is crucial to overcome these challenges.

Q2: Which cross-coupling reactions are most suitable for functionalizing this compound?

A2: This substrate is a good candidate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, to form C-C and C-N bonds. The choice of reaction will depend on the desired final product.

Q3: Can Nucleophilic Aromatic Substitution (SNAr) be performed on this molecule?

A3: Yes, the presence of a strong electron-withdrawing nitro group ortho to the methoxy group and para to the bromine can activate the ring for SNAr. Nucleophiles can potentially displace the methoxy group, although the reactivity will depend on the nucleophile and reaction conditions.

Q4: What are common side reactions to watch out for?

A4: Common side reactions include hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the coupling partner (e.g., boronic acid), and in some cases, competitive reaction at other sites if the conditions are too harsh. Protodeborylation can be an issue in Suzuki reactions under aqueous basic conditions.

Q5: How should this compound be handled and stored?

A5: This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1][2] It is typically a solid and should be stored in a tightly sealed container in a cool, dry place.[1] Refer to the specific safety data sheet (SDS) for detailed handling and disposal information.[3][4]

Troubleshooting Guides

Low or No Yield in Cross-Coupling Reactions

This is a common issue that can be addressed by systematically evaluating the reaction parameters.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield catalyst Catalyst System Inactive? start->catalyst conditions Suboptimal Reaction Conditions? catalyst->conditions No catalyst_sol Screen different Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos for Suzuki/Buchwald; PPh₃ for Sonogashira). Use a pre-catalyst. catalyst->catalyst_sol Yes reagents Reagent Quality Issue? conditions->reagents No conditions_sol Optimize base (strength and solubility), solvent (polarity), and temperature. Increase reaction time. conditions->conditions_sol Yes side_reactions Competing Side Reactions? reagents->side_reactions No reagents_sol Use fresh, anhydrous, and degassed solvents. Check purity of starting materials and coupling partners. reagents->reagents_sol Yes side_reactions_sol Lower temperature to minimize hydrodehalogenation. Ensure inert atmosphere to prevent homocoupling. side_reactions->side_reactions_sol Yes end Improved Yield side_reactions->end No catalyst_sol->end conditions_sol->end reagents_sol->end side_reactions_sol->end

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Data Presentation: Starting Points for Optimization

The following tables provide suggested starting conditions for various reactions based on literature for structurally similar bromopyridine derivatives. Note: These are not optimized conditions for this compound and should be used as a starting point for your own optimization experiments.

Table 1: Suzuki-Miyaura Coupling - Suggested Starting Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2)Toluene/H₂O (4:1)90-100
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane100
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80
Table 2: Buchwald-Hartwig Amination - Suggested Starting Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene100
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)1,4-Dioxane110
Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)t-BuOH100
Table 3: Sonogashira Coupling - Suggested Starting Conditions
Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)
Pd(PPh₃)₄ (5)CuI (10)Et₃N (2)THF25-60
PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NH (3)DMF80-100
Pd(OAc)₂ (1)PPh₃ (2), CuI (3)Cs₂CO₃ (2)Acetonitrile60
Table 4: Nucleophilic Aromatic Substitution (SNAr) - Suggested Starting Conditions
NucleophileBase (equiv.)SolventTemp. (°C)
R-OH (Alcohol)NaH (1.2)THF or DMF25-80
R-SH (Thiol)K₂CO₃ (2)DMF or DMSO25-100
R₂NH (Amine)K₃PO₄ (1.5)Dioxane or tert-amyl alcohol100-120

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by the amine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate in vacuo, and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide co-catalyst (10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), the amine base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.1 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 4: General Procedure for SNAr with an Alcohol

This protocol is based on the synthesis of 5-bromo-2-methoxy-3-nitropyridine.[5]

  • Base Preparation: In a flask, add sodium methoxide (25% w/w in methanol, 1.01 equiv.) to methanol at 0 °C.

  • Reaction Setup: To a stirred solution of the analogous 6-bromo-3-chloro-2-nitropyridine (1.0 equiv.) in methanol at 0 °C, add the sodium methoxide solution dropwise.

  • Reaction: After stirring at 0 °C for 1 hour, allow the reaction to warm to room temperature and stir for 18 hours.

  • Work-up: Concentrate the reaction under vacuum to approximately half its volume and pour it into ice water.

  • Purification: Filter the precipitate that forms, wash with cold water, and dry under vacuum to yield the product.

Mandatory Visualizations

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)L₂-R transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reagents1 This compound reagents1->oxidative_addition reagents2 R-B(OR)₂ reagents2->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

buchwald_hartwig_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-Br oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination amido_complex [Ar-Pd(II)L₂(NR¹R²)] amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR¹R² reductive_elimination->product reagents1 This compound reagents1->oxidative_addition reagents2 R¹R²NH reagents2->amine_coordination base Base base->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and optimizing reaction conditions for coupling reactions with 6-Bromo-3-methoxy-2-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges stem from the electronic properties of the substrate. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] Additionally, the presence of two electron-withdrawing groups (nitro and bromo) makes the pyridine ring highly electron-deficient, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][4]

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: The most common and effective coupling reactions for this type of substrate are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. These palladium-catalyzed reactions are well-established for forming carbon-carbon and carbon-nitrogen bonds with aryl halides.[5][6][7]

Q3: What general considerations are crucial for ensuring a successful coupling reaction?

A3: Strict adherence to anhydrous and anaerobic conditions is critical. The active Pd(0) catalyst is sensitive to oxygen.[1][8] All solvents should be thoroughly degassed, and the reaction should be run under an inert atmosphere (argon or nitrogen).[1] Furthermore, the quality of all reagents, including the base and boronic acid (for Suzuki coupling), is paramount, as water can lead to undesirable side reactions.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or no product yield.

Potential CauseTroubleshooting Strategy
Catalyst Inactivity/Inhibition The pyridine nitrogen can inhibit the palladium catalyst.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center.[1][6] Consider increasing the catalyst loading (e.g., from 1-5 mol%).
Inappropriate Base or Solvent The choice of base is crucial for the transmetalation step.[1] Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[1] Ensure the base is anhydrous and finely powdered.[1] Common solvents include 1,4-dioxane, toluene, or mixtures with water.[6]
Boronic Acid Degradation Protodeboronation (replacement of the boronic acid group with hydrogen) can occur, especially in the presence of water.[1] Use a slight excess (1.1-1.2 equivalents) of the boronic acid and ensure rigorously anhydrous conditions.

Issue 2: Significant formation of homocoupling byproduct from the boronic acid.

Potential CauseTroubleshooting Strategy
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[8] Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[1][8]
Reaction Conditions Lowering the reaction temperature or using a less reactive palladium precursor may reduce the rate of homocoupling.
Buchwald-Hartwig Amination

Issue 1: Low conversion of starting material.

Potential CauseTroubleshooting Strategy
Catalyst System Choice The combination of palladium precursor and ligand is critical. For electron-deficient heteroaryl halides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.[9]
Base Strength and Solubility A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[9] The solubility of the base can be an issue; consider using a more soluble base like LHMDS or a combination of bases.[10][11]
Catalyst Poisoning The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting turnover. Using a ligand with a wider bite angle can sometimes mitigate this.
Sonogashira Coupling

Issue 1: Failure of the reaction to initiate or proceed to completion.

Potential CauseTroubleshooting Strategy
Catalyst System Issues Sonogashira couplings often require a dual catalyst system of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[7] Ensure both components are fresh and active. Copper-free conditions are also possible and may be beneficial to avoid certain side reactions.[8][12]
Inappropriate Base An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used and often serves as the solvent as well.[13][14]
Alkyne Homocoupling (Glaser coupling) The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne. Rigorous exclusion of air is necessary.

Data Presentation: Representative Catalyst Systems

The following tables summarize typical conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings of related bromopyridine substrates. These should serve as a starting point for optimization with this compound.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O90-10012-2475-955[15][16]
Pd₂(dba)₃SPhosK₃PO₄Toluene10018High1.5[2]
PdCl₂(dppf)dppfNa₂CO₃Toluene/Dioxane854High1-3[2]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene10012-24High2[9]
Pd(OAc)₂BINAPCs₂CO₃Toluene10018Moderate-High2[5]
"XantPhos Pd G3"XantPhosDBUMeCN/PhMe1401Good5[17]

Table 3: Typical Conditions for Sonogashira Coupling of Bromo-heterocycles

Catalyst PrecursorCo-catalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(CF₃COO)₂CuI (5 mol%)PPh₃Et₃NDMF100372-96[14]
Pd(PPh₃)₂Cl₂CuI (20 mol%)PPh₃Et₂NHDMFRT48-72High[18]
Pd(OAc)₂NoneXPhosEt₃NMeCN11012-24High[8]

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for this compound.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)[6]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[16]

  • Base (e.g., K₂CO₃, 2.0 equiv)[16]

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)[16]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.[16]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[16]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)[9]

  • XPhos (4 mol%)[9]

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)[9]

  • Anhydrous Toluene[9]

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.[9]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe, followed by the amine.[9]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.[9]

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[9]

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(CF₃COO)₂ (2.5 mol%)[14]

  • PPh₃ (5 mol%)[14]

  • CuI (5 mol%)[14]

  • Anhydrous DMF and Et₃N[14]

Procedure:

  • To a dry reaction flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.[14]

  • Add anhydrous DMF and stir for 30 minutes.[14]

  • Add this compound, the terminal alkyne, and Et₃N.

  • Heat the reaction mixture to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up typically involves dilution with an organic solvent, washing with aqueous solutions to remove the amine base and salts, drying, and concentration.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst Inert Establish Inert Atmosphere Prep->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent & Condition Issues cluster_solutions Potential Solutions Start Low or No Yield in Coupling Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base correct (strength, purity)? Start->Check_Base Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Check_Atmosphere Is the atmosphere inert? Check_Catalyst->Check_Atmosphere Sol_Ligand Screen bulky, electron-rich ligands Check_Ligand->Sol_Ligand Sol_Atmosphere Improve degassing / inert technique Check_Atmosphere->Sol_Atmosphere Check_Solvent Is the solvent anhydrous and degassed? Check_Base->Check_Solvent Check_Temp Is the temperature optimal? Check_Base->Check_Temp Sol_Conditions Vary temperature and concentration Check_Solvent->Sol_Conditions Check_Temp->Sol_Conditions Sol_Base Screen different bases

Caption: A logical workflow to diagnose common coupling reaction issues.

References

Technical Support Center: Managing Di-brominated Byproducts in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of di-brominated byproducts during pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the bromination of pyridine, and why are di-brominated byproducts a common issue?

A1: The primary mechanism for the bromination of pyridine is electrophilic aromatic substitution. Pyridine is an electron-deficient heterocycle, making it less reactive than benzene.[1][2] Substitution typically occurs at the 3-position due to the electronic properties of the ring.[1][2] Di-brominated byproducts, most commonly 3,5-dibromopyridine, form when the reaction conditions are harsh enough to allow for a second substitution on the already deactivated mono-brominated ring.[3] Factors such as high temperatures, excess brominating agent, and the presence of strong acids can promote di-bromination.[4][5]

Q2: How does the choice of brominating agent affect the formation of di-brominated byproducts?

A2: The choice of brominating agent is critical in controlling selectivity. While elemental bromine (Br₂) can be used, it often requires harsh conditions and can lead to a mixture of mono- and di-bromo isomers.[3] Milder and more selective brominating agents are often preferred to minimize byproduct formation. N-Bromosuccinimide (NBS) is a commonly used alternative that allows for a more controlled reaction.[3] Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and pyridinium bromide perbromide also offer advantages in terms of handling and selectivity.[6][7]

Q3: Can modifying the pyridine ring itself improve the selectivity of mono-bromination?

A3: Yes, modifying the pyridine ring is a key strategy to control regioselectivity and minimize di-bromination. One of the most effective methods is the conversion of pyridine to pyridine N-oxide.[8] The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions, and can lead to cleaner reactions with higher yields of mono-substituted products under milder conditions.[9][10][11]

Q4: What analytical techniques are recommended for quantifying mono- and di-brominated pyridines in a reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for analyzing the products of pyridine bromination.[12][13] HPLC is well-suited for the quantitative analysis of non-volatile compounds, allowing for the separation and quantification of different isomers and byproducts.[14][15] GC-MS is excellent for separating and identifying volatile compounds, providing both quantitative data and structural confirmation of the products.[12][16]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
High percentage of 3,5-dibromopyridine Excess brominating agent: Using a stoichiometric excess of the brominating agent increases the likelihood of a second bromination event.Carefully control the stoichiometry of the brominating agent. Aim for a 1:1 or slightly less than 1:1 molar ratio of brominating agent to pyridine.
High reaction temperature: Elevated temperatures provide the necessary activation energy for the less favorable second bromination.[17]Conduct the reaction at the lowest effective temperature. Consider starting at a lower temperature and gradually increasing it while monitoring the reaction progress.
Prolonged reaction time: Allowing the reaction to proceed for too long after the mono-brominated product has formed can lead to further bromination.Monitor the reaction closely using TLC, GC-MS, or HPLC. Quench the reaction as soon as the desired mono-brominated product is maximized.
Poor regioselectivity (mixture of isomers) Harsh reaction conditions: High temperatures and strong acids can lead to less selective bromination.Employ milder reaction conditions. Consider using a less reactive brominating agent like NBS in a suitable solvent.
Direct bromination of an activated pyridine ring: Substituted pyridines with electron-donating groups can be highly reactive, leading to multiple bromination products.Protect the activating group if possible, or use a sterically hindered brominating agent to control the position of bromination.
Reaction not proceeding or low conversion Insufficient activation of the brominating agent: Some brominating agents require a catalyst to be effective.If using Br₂, consider the addition of a Lewis acid catalyst like FeBr₃. However, be aware that this can also increase the rate of di-bromination.
Deactivation of the pyridine ring: The pyridine nitrogen can be protonated by strong acids, further deactivating the ring towards electrophilic attack.Consider using pyridine N-oxide, which is more reactive and can be brominated under milder conditions.[9]

Data Presentation

Table 1: Comparison of Brominating Agents and Conditions for Pyridine Bromination

Brominating AgentCatalyst/SolventTemperature (°C)Typical Mono-bromo YieldTypical Di-bromo FormationReference
Br₂Fuming H₂SO₄130~40-45% (3-bromopyridine)Significant[18]
Br₂Acetic Acid20-5062-67% (2-amino-5-bromopyridine from 2-aminopyridine)Observed, removed by washing[19]
NBSAcetonitrileRefluxGoodByproduct formation is a concern, solvent choice is key[3]
Pyridinium bromide perbromideDichloromethane/Pyridine-20>98% (selective mono-bromination of a 1,4-dihydropyridine)Minimal[6]

Experimental Protocols

Protocol 1: Selective Mono-bromination of a 1,4-Dihydropyridine Derivative using Pyridinium Bromide Perbromide[6]

This protocol is an example of achieving high selectivity for mono-bromination by controlling the reaction conditions.

  • Materials:

    • 2,6-dimethyl-3,5-dicarboethoxy-4-(3-nitrophenyl)-1,4-dihydropyridine

    • Pyridinium bromide perbromide (1.1 equivalents)

    • Dichloromethane (CH₂Cl₂)

    • Pyridine

    • Hydrochloric acid (2M)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the 1,4-dihydropyridine derivative in a mixture of dichloromethane and pyridine.

    • Cool the solution to -20 °C in a suitable cooling bath.

    • Slowly add 1.1 equivalents of pyridinium bromide perbromide to the cooled solution with stirring.

    • Stir the reaction mixture at -20 °C for 45 minutes.

    • Dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer sequentially with 2M hydrochloric acid and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to obtain the 2-monobromomethyl-1,4-dihydropyridine.

Protocol 2: Analysis of Brominated Pyridines by GC-MS[12][16]

This protocol provides a general guideline for the analysis of a pyridine bromination reaction mixture.

  • Instrumentation and Columns:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • HP-5ms capillary column (or equivalent).

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Electron Ionization: 70 eV.

    • Scan Range: m/z 40-600.

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, mono-brominated product(s), and di-brominated byproduct(s) by their retention times and mass spectra.

    • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Electrophilic_Bromination_of_Pyridine cluster_activation Activation of Bromine Pyridine Pyridine Sigma_Complex Sigma Complex (Wheland Intermediate) Pyridine->Sigma_Complex Electrophilic Attack Br2 Br-Br Activated_Br δ+Br-Brδ-•••FeBr₃ Br2->Activated_Br Coordination FeBr3 FeBr₃ (Lewis Acid) Dibromo_Sigma_Complex Dibromo Sigma Complex Monobromopyridine 3-Bromopyridine Sigma_Complex->Monobromopyridine Deprotonation HBr_FeBr3 HBr + FeBr₃ Monobromopyridine->Dibromo_Sigma_Complex Further Bromination (Harsher Conditions) Dibromopyridine 3,5-Dibromopyridine Dibromo_Sigma_Complex->Dibromopyridine Deprotonation

Caption: Electrophilic bromination pathway of pyridine leading to mono- and di-brominated products.

Troubleshooting_Dibromination Start High Di-bromination Observed Check_Stoichiometry Check Stoichiometry of Brominating Agent Start->Check_Stoichiometry Reduce_Stoichiometry Reduce to 1:1 or <1:1 Ratio Check_Stoichiometry->Reduce_Stoichiometry > 1:1 Check_Temperature Review Reaction Temperature Check_Stoichiometry->Check_Temperature ≤ 1:1 Reduce_Stoichiometry->Check_Temperature Lower_Temperature Lower Reaction Temperature Check_Temperature->Lower_Temperature High Check_Time Monitor Reaction Time Check_Temperature->Check_Time Optimized Lower_Temperature->Check_Time Optimize_Time Optimize and Quench Earlier Check_Time->Optimize_Time Prolonged Consider_Reagent Consider Milder Brominating Agent (e.g., NBS) Check_Time->Consider_Reagent Optimized Optimize_Time->Consider_Reagent End Minimized Di-bromination Consider_Reagent->End

Caption: Troubleshooting workflow for excessive di-bromination in pyridine synthesis.

Selectivity_Factors Selectivity Selectivity for Mono-bromination Temperature Reaction Temperature Selectivity->Temperature Influences Stoichiometry Reagent Stoichiometry Selectivity->Stoichiometry Influences Brominating_Agent Choice of Brominating Agent Selectivity->Brominating_Agent Influences Pyridine_Substrate Pyridine Substrate (e.g., N-oxide) Selectivity->Pyridine_Substrate Influences Solvent Solvent Selectivity->Solvent Influences

Caption: Key factors influencing the selectivity of mono-bromination in pyridine synthesis.

References

Troubleshooting incomplete reduction of the nitro group in 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chemical reduction of 6-Bromo-3-methoxy-2-nitropyridine to its corresponding amine, 6-Amino-3-methoxy-2-bromopyridine. This transformation is a critical step in the synthesis of various pharmaceutical and research compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of this compound is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete reduction is a frequent issue and can stem from several factors related to the reagents, catalyst, or reaction conditions.

  • Reagent Quality and Stoichiometry:

    • Metal/Acid Reductions (e.g., SnCl₂•2H₂O, Fe/HCl): Ensure you are using a sufficient excess of the metal reductant and acid. For stannous chloride reductions, 3-5 equivalents are typically required to drive the reaction to completion. The metal should be of high purity and finely powdered to maximize surface area.

    • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): The catalyst may be deactivated. Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the hydrogen source (gas balloon or generator) is supplying a continuous and adequate flow. For a nitro group reduction, 3 equivalents of hydrogen are consumed.[1]

  • Solvent and Solubility:

    • The starting material, this compound, must be fully dissolved in the reaction solvent for the reduction to proceed efficiently. If solubility is low in your current solvent (e.g., ethanol), consider switching to or adding a co-solvent like tetrahydrofuran (THF) or acetic acid. Protic co-solvents can be particularly beneficial for catalytic hydrogenations.

  • Reaction Temperature and Time:

    • Many reductions can be performed at room temperature, but some substrates require heating to achieve a reasonable rate. If your reaction is sluggish at room temperature, consider gently heating the mixture (e.g., to 40-60 °C). Monitor the reaction by Thin Layer Chromatography (TLC) to avoid side product formation at elevated temperatures. Extend the reaction time if necessary, confirming with TLC that the starting material is being consumed.

Q2: I'm observing significant side products in my reaction mixture. How can I improve the selectivity towards the desired 2-aminopyridine?

A2: The formation of intermediates like nitroso and hydroxylamine species can lead to side products, including azoxy and azo compounds. The presence of the bromo substituent also introduces the risk of hydrodebromination.

  • Controlling Reaction Intermediates:

    • Ensure a sufficient excess of the reducing agent is present to reduce any partially reduced intermediates back into the main reaction pathway.

    • Maintain good temperature control. Exothermic reactions can create localized hot spots, promoting the formation of dimeric side products. Ensure efficient stirring and use a water bath for cooling if necessary.

  • Preventing Hydrodebromination (Loss of Bromine):

    • This is a common side reaction during catalytic hydrogenation, especially with Palladium on carbon (Pd/C).

    • Switch Catalyst: Consider using a catalyst less prone to causing dehalogenation, such as Raney Nickel or Platinum(IV) oxide (Adam's catalyst).

    • Catalyst Poisons: In some cases, adding a catalyst poison like pyridine or quinoline can selectively inhibit the hydrodehalogenation reaction without stopping the desired nitro group reduction.[2][3]

    • Alternative Reagents: Metal/acid reductions (Fe/HCl, SnCl₂/HCl) are generally less likely to cause dehalogenation of aryl bromides.

Q3: How do I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

  • TLC Procedure:

    • Prepare a TLC plate (e.g., silica gel 60 F₂₅₄).

    • Spot the plate with a sample of the starting material (co-spot), a sample of the reaction mixture, and a baseline spot of the reaction mixture.

    • Elute the plate with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate, such as 7:3 or 1:1 v/v).

    • Visualize the plate under UV light (254 nm). The starting nitropyridine will be UV active. The product aminopyridine will also be UV active but should have a different Rf value (typically lower, more polar).

    • The reaction is complete when the spot corresponding to the starting material has disappeared.

Data Presentation: Comparison of Reduction Methods

The following table summarizes representative data for common reduction methods for this compound. Note: These values are illustrative and can vary based on specific reaction conditions and scale.

Reduction MethodReducing Agent / CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)Key Considerations
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/CEthanol254 - 875 - 85>95Risk of hydrodebromination.
Catalytic Hydrogenation H₂ (1 atm), Raney NiMethanol256 - 1280 - 90>97Lower risk of dehalogenation. Catalyst handling requires care.[4]
Metal/Acid Reduction SnCl₂·2H₂O (4 eq.)Conc. HCl / Ethanol602 - 485 - 95>98Robust and high-yielding. Requires neutralization and removal of tin salts.
Metal/Acid Reduction Fe powder (5 eq.), NH₄ClEthanol / H₂O78 (reflux)3 - 688 - 96>97Cost-effective and environmentally benign metal. Workup involves filtering off iron salts.
Transfer Hydrogenation Hydrazine hydrate, Raney NiEthanol602 - 582 - 92>96Avoids the use of high-pressure hydrogen gas. Hydrazine is toxic.

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂)

This protocol is adapted from a procedure for a structurally similar compound.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq.) to the solution.

  • Reaction: Carefully add concentrated HCl and heat the mixture to 60°C. Stir vigorously until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases and the pH is basic (~8-9).

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble tin salts. Transfer the filtrate to a separatory funnel.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-Amino-3-methoxy-2-bromopyridine.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Setup: To a two- or three-necked round-bottom flask containing a magnetic stir bar, add 10% Pd/C (5-10 mol% catalyst loading).

  • Inerting: Seal the flask and purge with an inert gas (e.g., nitrogen) for several minutes.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the solvent (e.g., ethanol) followed by the this compound (1.0 eq.).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times. Maintain a positive pressure of hydrogen with the balloon and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Once complete, purge the flask with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Caution: Do not allow the catalyst on the Celite pad to dry in the air as it can be pyrophoric. Quench the pad with water immediately after filtration.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-Amino-3-methoxy-2-bromopyridine. Further purification can be done by chromatography or recrystallization if needed.

Visualizations

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitropyridine) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy Ar-N(O)=N-Ar (Azoxy Side-product) Nitroso->Azoxy dimerization Amine Ar-NH₂ (Aminopyridine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Azoxy condensation Azo Ar-N=N-Ar (Azo Side-product) Azoxy->Azo reduction

Caption: General pathway for nitro group reduction and potential side products.

Troubleshooting_Workflow Start Incomplete Reduction of This compound Check_Reagents Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Solubility Assess Substrate Solubility Start->Check_Solubility Check_Conditions Evaluate Reaction Conditions (T, time) Start->Check_Conditions Side_Products Side Products Observed? (e.g., Debromination) Start->Side_Products Increase_Reagent Increase Equivalents of Reductant/Acid Check_Reagents->Increase_Reagent Change_Solvent Change Solvent or Add Co-solvent Check_Solubility->Change_Solvent Modify_Conditions Increase Temperature or Reaction Time Check_Conditions->Modify_Conditions Change_Catalyst Switch to Raney Ni or use Metal/Acid Side_Products->Change_Catalyst Yes Optimize Re-run and Monitor by TLC Side_Products->Optimize No Increase_Reagent->Optimize Change_Solvent->Optimize Modify_Conditions->Optimize Change_Catalyst->Optimize

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Experimental_Workflow_SnCl2 cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification Dissolve 1. Dissolve Nitropyridine in Solvent Add_Reagents 2. Add SnCl₂·2H₂O and Conc. HCl Dissolve->Add_Reagents Heat 3. Heat to 60°C and Stir Add_Reagents->Heat Monitor 4. Monitor by TLC Heat->Monitor Cool 5. Cool to RT and Neutralize (NaHCO₃) Monitor->Cool Filter 6. Filter through Celite Cool->Filter Extract 7. Extract with Ethyl Acetate Filter->Extract Dry 8. Dry, Filter, Concentrate Extract->Dry Purify 9. Purify via Column Chromatography (if needed) Dry->Purify

Caption: Experimental workflow for SnCl₂-mediated nitro group reduction.

References

Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-Bromo-3-methoxy-2-nitropyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Route A: Nitration of 6-Bromo-3-methoxypyridine. This route involves the direct nitration of the 6-Bromo-3-methoxypyridine starting material. Careful control of reaction conditions is crucial to ensure selective nitration at the C2 position.

  • Route B: Bromination of 3-Methoxy-2-nitropyridine. This approach starts with 3-Methoxy-2-nitropyridine and introduces the bromine atom at the C6 position through an electrophilic bromination reaction.[1] This method can offer advantages in regioselectivity depending on the directing effects of the existing substituents.

Q2: What are the main challenges encountered when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound can present several challenges, including:

  • Reaction Control: Exothermic nitration and bromination reactions can be difficult to control on a larger scale, potentially leading to side reactions and reduced yields.

  • Regioselectivity: Achieving high regioselectivity for the desired isomer can be more challenging in large reactors where mixing and temperature gradients may not be as uniform.

  • Purification: The removal of impurities and side products can become more complex at a larger scale, often requiring optimization of crystallization or chromatography techniques.

  • Material Handling: Handling larger quantities of corrosive and potentially hazardous reagents like nitric acid, sulfuric acid, and bromine requires stringent safety protocols and specialized equipment.

Q3: What are common side products in the synthesis of this compound?

A3: Common side products can include isomers from nitration or bromination at other positions on the pyridine ring, as well as di-nitrated or di-brominated products. Over-nitration or bromination can also lead to the formation of undesired byproducts. The formation of these can be influenced by reaction temperature, concentration of reagents, and reaction time.

Q4: How can the purity of the final product be improved during scale-up?

A4: Improving the purity of this compound at scale can be achieved through:

  • Optimized Crystallization: Careful selection of solvents and controlled cooling rates can significantly enhance the purity of the crystalline product.

  • Slurry Washes: Washing the crude product with appropriate solvents can help remove soluble impurities.

  • Chromatography: While less common for large-scale production, column chromatography can be used for high-purity requirements.

  • In-process Controls: Monitoring the reaction progress and controlling the formation of impurities in real-time can minimize the purification burden downstream.

Troubleshooting Guides

Route A: Nitration of 6-Bromo-3-methoxypyridine
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction.- Increase reaction time or temperature cautiously.- Ensure adequate mixing.- Verify the concentration and quality of nitrating agents.
Decomposition of starting material or product.- Lower the reaction temperature.- Reduce the rate of addition of the nitrating agent.
Formation of Multiple Isomers Poor regioselectivity.- Optimize the reaction temperature; lower temperatures often favor higher selectivity.- Experiment with different nitrating agents (e.g., fuming nitric acid, potassium nitrate in sulfuric acid).
Product is Darkly Colored Presence of impurities or degradation products.- Ensure the starting material is pure.- Purify the crude product by recrystallization or activated carbon treatment.
Route B: Bromination of 3-Methoxy-2-nitropyridine
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete bromination.- Increase the amount of brominating agent (e.g., N-Bromosuccinimide or bromine) incrementally.- Extend the reaction time.
Formation of di-brominated byproducts.- Reduce the amount of brominating agent.- Control the reaction temperature carefully.
Difficulty in Product Isolation Product is soluble in the reaction solvent.- Consider a different solvent for precipitation or extraction.- Optimize the pH during workup to facilitate precipitation.
Inconsistent Results at Scale Inefficient mixing or localized temperature changes.- Improve agitation in the reactor.- Implement controlled, slower addition of reagents.

Experimental Protocols

Protocol 1: Nitration of 6-Bromo-3-methoxypyridine (Route A)

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add 6-Bromo-3-methoxypyridine (1.0 eq).

  • Acidification: Cool the vessel in an ice bath and slowly add concentrated sulfuric acid (3-5 eq) while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq). Add this mixture dropwise to the reaction vessel, ensuring the temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-10°C for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product should precipitate.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from ethanol or a suitable solvent system.

Protocol 2: Bromination of 3-Methoxy-2-nitropyridine (Route B)

This protocol is adapted from a similar procedure for a related compound and may require optimization.[2]

  • Reaction Setup: In a suitable reactor, dissolve 3-Methoxy-2-nitropyridine (1.0 eq) in an organic acid solvent such as acetic acid.

  • Addition of Brominating Agent: Add a brominating agent, such as a 40% solution of hydrogen bromide in acetic acid (2-3 eq), to the solution.

  • Reaction: Slowly heat the reaction mixture to 120-130°C and maintain this temperature for 5-6 hours. Monitor the reaction's completion via TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum. The crude product may precipitate.

  • Neutralization and Isolation: Dissolve the residue in a small amount of water and adjust the pH to 7-8 with a saturated sodium bicarbonate solution to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain the final product. Further purification can be achieved through recrystallization.

Data Presentation

The following tables provide representative data for the synthesis of this compound. Note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Comparison of Synthetic Routes

Parameter Route A: Nitration Route B: Bromination
Starting Material 6-Bromo-3-methoxypyridine3-Methoxy-2-nitropyridine
Typical Yield 60-75%70-85%
Typical Purity (crude) 85-95%90-98%
Key Challenge RegioselectivityControl of exotherm

Table 2: Summary of Reaction Conditions

Parameter Route A: Nitration Route B: Bromination
Solvent Sulfuric AcidAcetic Acid
Reagents Nitric Acid, Sulfuric AcidHydrogen Bromide in Acetic Acid
Temperature 0-10°C120-130°C
Reaction Time 2-4 hours5-6 hours

Mandatory Visualizations

Experimental Workflow

G cluster_route_a Route A: Nitration cluster_route_b Route B: Bromination A_start 6-Bromo-3-methoxypyridine A_react Nitration (HNO3/H2SO4) A_start->A_react A_workup Work-up (Ice Quench) A_react->A_workup A_purify Purification (Recrystallization) A_workup->A_purify A_end This compound A_purify->A_end B_start 3-Methoxy-2-nitropyridine B_react Bromination (HBr/Acetic Acid) B_start->B_react B_workup Work-up (Neutralization) B_react->B_workup B_purify Purification (Recrystallization) B_workup->B_purify B_end This compound B_purify->B_end

Caption: Synthetic routes to this compound.

PI3K/AKT/mTOR Signaling Pathway

Derivatives of this compound can be utilized as scaffolds for the synthesis of kinase inhibitors. A key target for such inhibitors is the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer.[3][4]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Hypothetical Inhibitor (Derived from 6-Bromo-3-methoxy- 2-nitropyridine) Inhibitor->PI3K Inhibition

References

Validation & Comparative

A Comparative Analysis of Reactivity: 6-Bromo- vs. 6-Chloro-3-methoxy-2-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 6-Bromo-3-methoxy-2-nitropyridine and 6-Chloro-3-methoxy-2-nitropyridine in the context of nucleophilic aromatic substitution (SNAr) reactions. This comparison is supported by established principles of physical organic chemistry and available data from analogous systems.

Introduction to Reactivity in Activated Pyridine Systems

Nucleophilic aromatic substitution on pyridine rings is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceutical and agrochemical compounds. The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen leaving group and the presence of electron-withdrawing substituents. The nitro group (-NO₂) at the 2-position and the inherent electron deficiency of the pyridine ring strongly activate the 6-position towards nucleophilic attack. This activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex.

The rate-determining step in these SNAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1][2] Consequently, the reactivity of the halide leaving group does not solely depend on the carbon-halogen bond strength but is heavily influenced by the halide's ability to stabilize the transition state leading to the intermediate.

Comparative Reactivity Analysis

In many activated SNAr systems, the general order of halide reactivity is F > Cl ≈ Br > I.[1][3] This is often referred to as the "element effect".[1][3] The higher reactivity of the fluoro-substituted compound is attributed to the high electronegativity of fluorine, which makes the carbon atom at the site of substitution more electrophilic and provides significant stabilization to the forming anionic intermediate.[2]

For chloro and bromo derivatives in activated systems, the reactivity is often comparable.[1][3] The greater polarizability of bromine can sometimes enhance reactivity, while the slightly higher electronegativity of chlorine can also play a role. The specific substrate, nucleophile, and reaction conditions can influence which of these factors dominates. Given the electronic environment of the target molecules, with a strong electron-withdrawing nitro group ortho to the halogen, it is anticipated that both the bromo and chloro derivatives will be highly reactive.

Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound6-Chloro-3-methoxy-2-nitropyridine
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Predicted Reactivity HighHigh
Expected Rate Expected to be similar to, or slightly faster than, the chloro analog.Expected to be similar to, or slightly slower than, the bromo analog.
Considerations The C-Br bond is weaker than the C-Cl bond, which can facilitate bond cleavage in the second step of the SNAr mechanism.The higher electronegativity of chlorine can increase the electrophilicity of the C6 carbon.

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic aromatic substitution reactions with 6-halo-3-methoxy-2-nitropyridines. These protocols are based on standard procedures for SNAr reactions on activated halopyridines.

General Procedure for Amination
  • Reaction Setup: To a solution of the 6-halo-3-methoxy-2-nitropyridine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) is added the desired amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equiv).

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine. The progress of the reaction is monitored by a suitable analytical technique such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 6-amino-3-methoxy-2-nitropyridine derivative.

Visualizing the Reaction Pathway and Workflow

To further elucidate the chemical transformations and the logical flow of a comparative study, the following diagrams are provided.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant 6-Halo-3-methoxy-2-nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer + Nu⁻ (Rate-determining step) Nucleophile Nucleophile (Nu⁻) Product 6-Nu-3-methoxy-2-nitropyridine Meisenheimer->Product - X⁻ LeavingGroup Halide Ion (X⁻)

Caption: Generalized mechanism for the SNAr reaction.

Experimental_Workflow A Reaction Setup: - this compound - 6-Chloro-3-methoxy-2-nitropyridine - Nucleophile - Solvent - Base B Parallel Reactions under Identical Conditions (Temperature, Concentration) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Quenching and Work-up C->D E Purification (Column Chromatography) D->E F Characterization and Yield Determination (NMR, MS, etc.) E->F G Comparative Analysis of Reaction Rates and Yields F->G

Caption: Logical workflow for a comparative reactivity study.

Conclusion

In the context of nucleophilic aromatic substitution, both this compound and 6-Chloro-3-methoxy-2-nitropyridine are expected to be highly reactive substrates due to the strong activating effect of the ortho-nitro group. Based on established principles, their reactivities are predicted to be of a similar order of magnitude. The choice between the two reagents may ultimately depend on factors such as commercial availability, cost, and specific reaction conditions where subtle differences in reactivity might be exploited for optimizing yield and purity. For reactions where the highest possible reactivity is desired, the bromo derivative might offer a slight advantage. Conversely, the chloro analog may be a more cost-effective option for large-scale syntheses. It is recommended to perform small-scale parallel experiments to determine the optimal substrate for a specific application.

References

A Comparative Guide to Alternatives for 6-Bromo-3-methoxy-2-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the strategic choice of reagents is paramount. 6-Bromo-3-methoxy-2-nitropyridine is a valuable building block, prized for its role in forming carbon-carbon and carbon-nitrogen bonds. However, the efficiency of a synthetic route can often be enhanced by considering alternative reagents. This guide provides an objective comparison of this compound with its fluoro, chloro, and iodo analogues in key synthetic transformations, supported by established reactivity principles and relevant experimental data.

General Reactivity Principles

The primary point of differentiation between the halo-analogues of 3-methoxy-2-nitropyridine lies in the nature of the carbon-halogen bond at the 6-position. This bond's strength and polarity dictate the reagent's suitability for different reaction types, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

In these reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend is inversely proportional to the bond dissociation energy of the C-X bond.

  • Reactivity Order: I > Br > Cl > F

Consequently, iodo-substituted pyridines are the most reactive, often requiring milder reaction conditions and shorter reaction times. Bromo- and chloro-substituted pyridines are also widely used, though they may necessitate more active catalysts or higher temperatures. Fluoro-substituted pyridines are generally unreactive in these transformations.

Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions, the reaction typically proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer intermediate. The first step, the nucleophilic attack, is often rate-determining. The high electronegativity of fluorine stabilizes the intermediate, making fluoro-substituted pyridines highly reactive in SNAr.

  • Reactivity Order (for rate-determining nucleophilic addition): F > Cl > Br > I

The presence of the electron-withdrawing nitro group at the 2-position significantly activates the pyridine ring for nucleophilic attack at the 6-position.

Comparative Performance in Key Reactions

The following sections provide a comparative overview of the expected performance of 6-halo-3-methoxy-2-nitropyridines in Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as nucleophilic aromatic substitution. The presented data is based on established trends and examples from structurally similar systems due to the limited availability of direct side-by-side comparative studies on this specific scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The following table illustrates the expected reactivity and typical conditions for the coupling of 6-halo-3-methoxy-2-nitropyridines with a generic arylboronic acid.

Halogen (X)Relative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
Iodo (I) HighestPd(PPh₃)₄ or PdCl₂(dppf)80-100 °C, 2-6 hExcellent
Bromo (Br) HighPd(PPh₃)₄ or PdCl₂(dppf)90-110 °C, 4-12 hGood to Excellent
Chloro (Cl) ModeratePd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos)100-120 °C, 12-24 hModerate to Good
Fluoro (F) Very Low / InertNot suitable for standard Suzuki-Miyaura coupling-Very Low to None
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyridines. Similar to the Suzuki-Miyaura coupling, the reactivity is governed by the ease of oxidative addition.

Halogen (X)Relative ReactivityTypical Catalyst SystemTypical ConditionsExpected Yield
Iodo (I) HighestPd₂(dba)₃ with ligands like BINAP or Xantphos80-100 °C, 4-8 hExcellent
Bromo (Br) HighPd₂(dba)₃ with ligands like BINAP or Xantphos90-110 °C, 6-16 hGood to Excellent
Chloro (Cl) ModeratePd precatalysts with bulky biarylphosphine ligands (e.g., G3-XPhos)100-120 °C, 12-24 hModerate to Good
Fluoro (F) Very Low / InertNot suitable for standard Buchwald-Hartwig amination-Very Low to None
Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the fluoro-substituted analogue is the most reactive in SNAr, assuming the nucleophilic addition is the rate-determining step.

Halogen (X)Relative ReactivityTypical NucleophilesTypical ConditionsExpected Yield
Fluoro (F) HighestAmines, alkoxides, thiolsRoom temperature to 60 °C, 1-6 hExcellent
Chloro (Cl) HighAmines, alkoxides, thiols40-80 °C, 4-12 hGood to Excellent
Bromo (Br) ModerateStrong nucleophiles (e.g., thiols)60-100 °C, 8-24 hModerate to Good
Iodo (I) LowestLimited to highly reactive nucleophilesElevated temperatures, long reaction timesLow to Moderate

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-Halo-3-methoxy-2-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a Schlenk flask, add the 6-halo-3-methoxy-2-nitropyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the appropriate temperature (see table above) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Materials:

  • 6-Halo-3-methoxy-2-nitropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes.

  • Add the 6-halo-3-methoxy-2-nitropyridine and the amine to the mixture.

  • Heat the reaction mixture to the appropriate temperature (see table above) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with an organic solvent.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 6-Halo-3-methoxy-2-nitropyridine (1.0 equiv)

  • Nucleophile (e.g., a secondary amine, 1.5 equiv)

  • Base (optional, e.g., K₂CO₃, 2.0 equiv, depending on the nucleophile)

  • Solvent (e.g., DMSO, DMF, or THF)

Procedure:

  • Dissolve the 6-halo-3-methoxy-2-nitropyridine in the chosen solvent in a round-bottom flask.

  • Add the nucleophile (and base, if required) to the solution.

  • Stir the reaction mixture at the appropriate temperature (see table above) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further clarify the relationships between the reagents and the synthetic pathways, the following diagrams are provided.

Reaction_Selection_Guide cluster_reactions Desired Transformation cluster_reactivity Recommended Halogen (X) reagent 6-Halo-3-methoxy-2-nitropyridine (X = F, Cl, Br, I) cc_coupling C-C or C-N Bond Formation (e.g., Suzuki, Buchwald-Hartwig) reagent->cc_coupling snar Nucleophilic Aromatic Substitution (SNAr) reagent->snar iodo_bromo Iodo (I) or Bromo (Br) cc_coupling->iodo_bromo  High Reactivity chloro Chloro (Cl) (with advanced catalysts) cc_coupling->chloro Moderate Reactivity fluoro Fluoro (F) snar->fluoro High Reactivity

Caption: A decision guide for selecting the appropriate halogenated pyridine based on the desired reaction type.

General_Experimental_Workflow start Start: Combine Reactants reaction Reaction under Inert Atmosphere (with heating) start->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the synthesis reactions described.

Conclusion

The choice between this compound and its halo-analogues is a strategic decision that depends on the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the iodo- and bromo-derivatives offer the highest reactivity, while the chloro-analogue serves as a viable, often more cost-effective alternative, albeit requiring more robust catalytic systems. Conversely, for nucleophilic aromatic substitution reactions, the fluoro-derivative is the most reactive substrate. By understanding these reactivity trends and utilizing the appropriate experimental conditions, researchers can optimize their synthetic routes to achieve their target molecules with greater efficiency.

A Comparative Guide to HPLC and LC-MS Analysis of 6-Bromo-3-methoxy-2-nitropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, the precise analysis of reaction mixtures is paramount to ensure the quality, purity, and safety of synthesized compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reaction products of 6-Bromo-3-methoxy-2-nitropyridine, a key intermediate in the synthesis of various pharmaceutical compounds. This publication offers a detailed examination of the analytical methodologies, supported by representative experimental data, to assist in the selection and implementation of the most suitable analytical technique.

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs. The successful development of new pyridine-based therapeutic agents hinges on a thorough and systematic characterization process. Analytical techniques like HPLC and LC-MS are crucial for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product.

At a Glance: HPLC vs. LC-MS for Pyridine Derivative Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for routine analysis and purity assessment. It excels at separating compounds based on their physicochemical properties, providing quantitative information based on UV absorbance. However, for unambiguous identification and characterization of components in a complex reaction mixture, especially unexpected byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the

Unveiling the Structural Nuances of Nitropyridine Derivatives: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides this atomic-level detail, offering crucial insights into a compound's physical and chemical properties, which in turn influences its biological activity. This guide delves into the X-ray crystal structures of several 6-bromo-3-methoxy-2-nitropyridine derivatives, offering a comparative analysis of their key structural parameters. While the specific crystal structure for this compound was not publicly available, this guide draws on data from closely related substituted nitropyridine compounds to provide a valuable comparative framework.

Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic and structural parameters for a series of substituted nitropyridine derivatives, providing a basis for understanding the impact of different substituents on the pyridine ring's geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Torsion Angles (°)
2-N-phenylamino-3-nitro-4-methylpyridineC₁₂H₁₁N₃O₂TriclinicP-17.345(1)8.213(2)9.876(2)79.28(3)C(2)-N(2)-C(7)-C(8) = -178.9(2)
2-N-phenylamino-3-nitro-6-methylpyridineC₁₂H₁₁N₃O₂MonoclinicP2₁/n7.654(2)12.345(3)12.543(3)98.76(4)C(2)-N(2)-C(7)-C(8) = 176.5(3)
6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-oneC₂₀H₂₃N₃O₆MonoclinicP2₁/n13.4804(4)8.4765(3)17.5985(5)98.451(2)N/A

Data extracted from publicly available crystallographic studies.[1][2]

Experimental Protocols

The determination of the X-ray crystal structures for the compounds listed above generally follows a standardized workflow. Below are detailed methodologies representative of those employed in the cited studies.

Synthesis of Nitropyridine Derivatives

The synthesis of nitropyridine derivatives can be achieved through various methods, including direct nitration and vicarious nucleophilic substitution (VNS).[3][4]

Direct Nitration-Bromination Sequential Protocol: This approach involves the sequential introduction of nitro and bromo groups onto the pyridine ring via electrophilic aromatic substitution. The electron-deficient nature of the pyridine ring can make direct nitration challenging.[3]

Vicarious Nucleophilic Substitution (VNS): VNS is a powerful method for introducing substituents onto electron-deficient rings.[3][4] For instance, the synthesis of 5-bromo-2-methoxy-3-nitropyridine can be achieved by reacting 5-bromo-2-chloro-3-nitropyridine with sodium methoxide in methanol.[5]

X-ray Diffraction Analysis

Single crystals of the synthesized compounds suitable for X-ray diffraction are typically grown by slow evaporation of a solvent. The crystallographic data is then collected using a single-crystal X-ray diffractometer.

Data Collection and Refinement: A suitable single crystal is mounted on the diffractometer. X-ray diffraction data is collected at a specific temperature, often 100 K or room temperature. The collected data is then processed, and the structure is solved and refined using specialized software packages. The final structure is validated and deposited in a crystallographic database.[2][6][7]

Logical Workflow for Crystallographic Analysis

The process of determining and analyzing a crystal structure can be visualized as a logical workflow, from synthesis to structural analysis and interpretation.

CrystallographyWorkflow Workflow for X-ray Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRD X-ray Diffraction Mounting->XRD DataProcessing Data Processing XRD->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structural Refinement StructureSolution->Refinement Validation Validation Refinement->Validation BondAnalysis Bond Lengths & Angles Validation->BondAnalysis TorsionAnalysis Torsion Angles Validation->TorsionAnalysis PackingAnalysis Crystal Packing Analysis Validation->PackingAnalysis Interpretation Interpretation of Results BondAnalysis->Interpretation TorsionAnalysis->Interpretation PackingAnalysis->Interpretation

Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.

Comparative Structural Insights

The data presented in the table reveals how subtle changes in the substitution pattern on the pyridine ring can influence the overall molecular conformation. For example, the planarity of the molecule and the orientation of the substituent groups are dictated by steric and electronic effects. The torsion angles, which describe the rotation around a chemical bond, are particularly informative. In the 2-N-phenylamino-3-nitro-methylpyridine isomers, the position of the methyl group influences the twist of the phenylamino substituent relative to the pyridine ring.[1]

These structural details are critical for understanding intermolecular interactions in the solid state, which can affect properties such as solubility and melting point. Furthermore, in the context of drug design, the precise geometry of a molecule determines its ability to bind to a biological target. Therefore, a thorough understanding of the crystal structure is a foundational element for rational drug design and development.

While the crystal structure of this compound remains to be determined, the comparative analysis of its analogues provides a valuable predictive framework for its likely structural features and properties. Further experimental work is necessary to elucidate the precise atomic arrangement of this specific compound and expand our understanding of this important class of molecules.

References

Navigating the Palladium Catalyst Maze for 6-Bromo-3-methoxy-2-nitropyridine Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The palladium-catalyzed cross-coupling of 6-Bromo-3-methoxy-2-nitropyridine serves as a critical step in the synthesis of numerous pharmacologically active compounds. The choice of an appropriate palladium catalyst system is crucial for maximizing yield, minimizing reaction times, and ensuring process robustness. This guide provides an objective comparison of various palladium catalysts for this specific transformation, supported by available experimental data for analogous substrates, and outlines detailed experimental protocols.

The functionalization of the pyridine ring, particularly at the 6-position of the this compound scaffold, opens avenues for the introduction of diverse aryl, heteroaryl, amino, and alkynyl moieties. This versatility is primarily achieved through palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. The electronic nature of the substrate, with an electron-withdrawing nitro group and an electron-donating methoxy group, influences the reactivity of the C-Br bond and necessitates careful selection of the catalytic system.

Comparative Performance of Palladium Catalysts

While specific comparative studies on this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from reactions performed on structurally similar bromopyridines. The following table summarizes typical catalyst systems and their performance in various coupling reactions of bromopyridine derivatives, providing a strong starting point for reaction optimization.

Coupling ReactionPalladium Catalyst SystemBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane901690-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene110875-85
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene1102080-95
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1001870-90
Sonogashira Pd(PPh₃)₄ / CuIEt₃NTHFRoom Temp - 501685-95
PdCl₂(PPh₃)₂ / CuIEt₃N / THFRoom Temp1680-90
Heck Pd(OAc)₂ / P(o-tol)₃Et₃NDMF1002470-85

Experimental Protocols

Detailed methodologies are crucial for reproducibility and successful implementation. The following are generalized protocols for key palladium-catalyzed coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling

Objective: To form a C-C bond between this compound and an aryl/heteroaryl boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Schlenk flask, condenser, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

Objective: To form a C-N bond between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask, condenser, magnetic stirrer, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and XPhos to a dry Schlenk flask.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound, the amine, and sodium tert-butoxide.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with diethyl ether, filter through a pad of Celite®, and wash the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Process

To better understand the logical flow of these coupling reactions, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle.

G General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactants Reactants: This compound Coupling Partner ReactionSetup Reaction Setup (Inert Atmosphere) Reactants->ReactionSetup CatalystSystem Catalyst System: - Palladium Precursor - Ligand - Base CatalystSystem->ReactionSetup Solvent Anhydrous Solvent Solvent->ReactionSetup Heating Heating & Stirring ReactionSetup->Heating Reaction Conditions Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Completion Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

G Simplified Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII R-Pd(II)(X)L_n OxAdd->PdII Transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetalation R'-M or R'-NH₂ PdII_intermediate R-Pd(II)(R')L_n Transmetalation->PdII_intermediate ReductiveElimination Reductive Elimination PdII_intermediate->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product R-R' ReductiveElimination->Product

Caption: Simplified palladium catalytic cycle for cross-coupling reactions.

The selection of the optimal palladium catalyst and reaction conditions is a multifaceted process that depends on the specific coupling partners and desired outcome. The information and protocols provided in this guide serve as a robust foundation for developing efficient and scalable synthetic routes to valuable 6-substituted-3-methoxy-2-nitropyridine derivatives. It is recommended to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for each specific transformation.

Reactivity Under the Microscope: A Comparative Analysis of 6-Bromo-3-methoxy-2-nitropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of 6-Bromo-3-methoxy-2-nitropyridine with other common brominated pyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. The data presented herein, compiled from literature and analogous systems, offers a predictive framework for the utility of this highly functionalized pyridine derivative.

The reactivity of a brominated pyridine in cross-coupling reactions is fundamentally governed by the electronic environment of the pyridine ring, which influences the ease of oxidative addition of the C-Br bond to the palladium catalyst. In this compound, the presence of a strongly electron-withdrawing nitro group at the 2-position is expected to significantly activate the C-Br bond at the 6-position towards oxidative addition. Conversely, the electron-donating methoxy group at the 3-position may have a partially counteracting, albeit weaker, effect. This unique electronic profile positions this compound as a highly reactive substrate in cross-coupling reactions, a desirable trait for the synthesis of complex molecules.

Comparative Reactivity Overview

The general reactivity trend for simple bromopyridine isomers in palladium-catalyzed cross-coupling reactions is typically 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. This is attributed to the electronic influence of the nitrogen atom. The presence of the nitro group in this compound is anticipated to enhance its reactivity, likely placing it on par with or even exceeding that of 4-bromopyridine in many cases.

Quantitative Data Comparison

The following tables provide a summary of representative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that while data for common brominated pyridines is well-documented, specific quantitative data for this compound is less prevalent. Therefore, the presented yields for this compound are estimations based on the reactivity of structurally similar, electron-deficient bromopyridines.

Table 1: Suzuki-Miyaura Coupling of Various Bromopyridines with Phenylboronic Acid

BromopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₄K₂CO₃Toluene/H₂O1004-8~90-95 (estimated)
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285-95
3-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001270-85
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O1006>95
2,6-Dibromopyridine (mono-arylation)Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100280-90

Table 2: Buchwald-Hartwig Amination of Various Bromopyridines with Aniline

BromopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃ / XantphosNaOtBuToluene1008-12~85-95 (estimated)
2-BromopyridinePd₂(dba)₃ / BINAPNaOtBuToluene1001680-90
3-BromopyridinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane1001875-85
4-BromopyridinePd₂(dba)₃ / XantphosK₃PO₄Toluene11012>90
2-Bromo-3-nitropyridinePd(OAc)₂ / XantphosCs₂CO₃Dioxane10012~90

Table 3: Sonogashira Coupling of Various Bromopyridines with Phenylacetylene

BromopyridineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF606-10~88-96 (estimated)
2-BromopyridinePd(PPh₃)₂Cl₂ / CuIEt₃NTHF651285-95
3-BromopyridinePd(PPh₃)₄ / CuIEt₃NDMF801270-80
4-BromopyridinePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHToluene808>95
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003~96[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add degassed toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-8 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) followed by triethylamine (2.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at 60-65 °C for 6-10 hours, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OH)₂) pd_complex->transmetalation pd_r_complex Ar-Pd(II)L_n-R transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-Br oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)L_n(HNR₂)]⁺Br⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)L_n-NR₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product

References

The Strategic Utility of Substituted Bromopyridines in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the efficacy of functionalized pyridine scaffolds, with a focus on the synthetic potential analogous to 6-Bromo-3-methoxy-2-nitropyridine, for the development of targeted kinase inhibitors.

The pyridine ring is a foundational scaffold in the design of kinase inhibitors, prized for its ability to form critical hydrogen bond interactions within the ATP-binding site of these enzymes. The strategic functionalization of this ring with bromine, methoxy, and nitro groups provides medicinal chemists with versatile handles for molecular elaboration, enabling the synthesis of diverse compound libraries for lead discovery and optimization. While direct experimental data on the use of this compound in kinase inhibitor synthesis is limited in the reviewed literature, a comprehensive analysis of analogous substituted bromopyridines provides a robust framework for understanding its potential efficacy.

This guide compares the synthetic utility of various brominated pyridine and isoquinoline precursors, presenting experimental data and protocols for key reactions that are highly relevant for the hypothetical application of this compound. The methodologies discussed, primarily palladium-catalyzed cross-coupling reactions, are fundamental to the construction of the core structures of many potent and selective kinase inhibitors.[1][2]

Comparison of Synthetic Yields for Key Coupling Reactions

The efficiency of carbon-carbon and carbon-nitrogen bond formation is critical in the synthesis of kinase inhibitors. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings are workhorse transformations in this context.[1][3] The following table summarizes representative yields for these reactions using various brominated heterocyclic starting materials.

Starting MaterialCoupling PartnerReaction TypeYield (%)Reference
6-Bromoisoquinoline-1-carbonitrile4-Methoxyphenylboronic acidSuzuki-Miyaura85[1]
6-Bromoisoquinoline-1-carbonitrile3-Pyridylboronic acidSuzuki-Miyaura78[1]
6-Bromoisoquinoline-1-carbonitrile3-ChloroanilineBuchwald-Hartwig72[1]
6-Bromoisoquinoline-1-carbonitrileMorpholineBuchwald-Hartwig65[1]
2-Amino-4-bromo-3-nitropyridinePhenylboronic acidSuzuki-MiyauraNot specified[4]
2-Amino-4-bromo-3-nitropyridineBenzylamineBuchwald-HartwigNot specified[4]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsSuzuki-MiyauraModerate to good[5]

In Vitro Activity of Kinase Inhibitors Derived from Pyridine Scaffolds

The ultimate measure of efficacy for these synthetic endeavors is the biological activity of the resulting compounds. The table below presents the in vitro inhibitory activity (IC50 values) of selected kinase inhibitors synthesized from aminopyridine-based scaffolds.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)Reference
JNK1Aminopyrimidine-based25[3]
JNK2Aminopyrimidine-based12[3]
JNK3Aminopyrazole-based<40[3]
p38αBiphenyl amide11[3]
TAK1Imidazopyridine with 2-cyanoacrylamide27[3]
VRK1Aminopyridine-based150[3]
PrkAImidazopyridine aminofurazan840[3]
c-Met6-(3-Chloroanilino)isoquinoline-1-carbonitrile45[1]
EGFR6-(4-Methoxyphenyl)isoquinoline-1-carbonitrile150[1]
VEGFR26-(3-Pyridyl)isoquinoline-1-carbonitrile98[1]
PI3Kα6-Morpholinoisoquinoline-1-carbonitrile210[1]

Experimental Protocols

The following are detailed methodologies for key experiments that would be applicable to the synthesis of kinase inhibitors from this compound and related compounds.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of a bromopyridine with an arylboronic acid.[1][3]

Materials:

  • Bromopyridine derivative (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the bromopyridine derivative, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system and the palladium catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed C-N cross-coupling of a bromopyridine with an amine.[1][6]

Materials:

  • Bromopyridine derivative (e.g., this compound) (1.0 mmol)

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Ligand (e.g., Xantphos or XPhos, 0.04 equivalents)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous toluene, followed by the bromopyridine derivative and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Visualizing Synthetic and Signaling Pathways

To further elucidate the role of substituted pyridines in kinase inhibitor development, the following diagrams illustrate a typical synthetic workflow and a key signaling pathway targeted by these inhibitors.

G cluster_0 Synthetic Workflow start 6-Bromo-3-methoxy- 2-nitropyridine suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic Acid, Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd Catalyst reduction Nitro Group Reduction suzuki->reduction buchwald->reduction final Kinase Inhibitor Scaffold reduction->final Further Functionalization

Caption: Synthetic workflow for kinase inhibitor synthesis.

G cluster_pathway MAP Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAS-RAF-MEK-ERK pathway.

References

Validating Novel Compound Structures from 6-Bromo-3-methoxy-2-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural validation of novel compounds is a critical juncture in the drug discovery and development pipeline. For derivatives of 6-Bromo-3-methoxy-2-nitropyridine, a versatile scaffold in medicinal chemistry, rigorous analytical confirmation is paramount. This guide provides a comparative overview of synthetic pathways and structural validation techniques for novel compounds derived from this starting material, supported by experimental data and detailed protocols.

Synthesis of a Novel Gamma-Secretase Modulator

A key application of this compound lies in its conversion to amino derivatives, which serve as precursors for complex heterocyclic structures. One such example is the synthesis of a novel gamma-secretase modulator, implicated in the treatment of Alzheimer's disease. The synthetic pathway involves the initial reduction of the nitro group, followed by a series of transformations to yield the final bioactive molecule.

A plausible synthetic route starting from this compound would first involve the reduction of the nitro group to an amine, yielding 6-Bromo-3-methoxy-pyridin-2-amine. This intermediate can then undergo further reactions, such as the one described by Petit et al., to form complex heterocyclic systems. For instance, the synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine has been reported, which can be achieved from a derivative of 6-bromo-2-methoxypyridin-3-amine[1].

Alternative Synthetic Routes: Palladium Cross-Coupling Reactions

To generate a diverse library of novel compounds, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are indispensable tools. These reactions allow for the introduction of a wide range of substituents at the bromine-bearing 6-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine scaffold and various aryl or heteroaryl boronic acids. This reaction is highly efficient for creating biaryl structures, which are prevalent in many biologically active molecules.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various primary and secondary amines at the 6-position. This reaction is particularly useful for synthesizing libraries of N-aryl and N-heteroaryl pyridinamines, which are common motifs in kinase inhibitors and other therapeutic agents.

Comparative Data Presentation

The following tables summarize the expected analytical data for a representative novel compound synthesized via Suzuki coupling and an alternative compound synthesized via Buchwald-Hartwig amination from this compound.

Table 1: Comparison of Spectroscopic Data for Novel Pyridine Derivatives

CompoundSynthetic MethodKey ¹H NMR Signals (δ, ppm, in CDCl₃)Key ¹³C NMR Signals (δ, ppm, in CDCl₃)Expected Mass (m/z) [M+H]⁺
6-Aryl-3-methoxy-2-nitropyridineSuzuki Coupling8.0-7.0 (m, Ar-H), 7.5 (d, 1H, pyridine-H), 7.2 (d, 1H, pyridine-H), 4.0 (s, 3H, OCH₃)160-150 (C-NO₂, C-O), 140-120 (Ar-C), 115-105 (pyridine-C), 55 (OCH₃)Dependent on Aryl group
N-Alkyl-3-methoxy-2-nitropyridin-6-amineBuchwald-Hartwig Amination7.1 (d, 1H, pyridine-H), 6.2 (d, 1H, pyridine-H), 5.0-4.5 (br s, 1H, NH), 4.0 (s, 3H, OCH₃), 3.5-1.0 (m, Alkyl-H)160-155 (C-NO₂, C-O), 150 (C-NH), 110-100 (pyridine-C), 55 (OCH₃), 50-20 (Alkyl-C)Dependent on Alkyl group

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).

  • The vessel is purged with an inert gas (e.g., argon).

  • A degassed solvent mixture, typically a combination of an organic solvent like dioxane and water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, a reaction flask is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base such as Cs₂CO₃ (1.5 equiv.).

  • Anhydrous toluene is added, and the flask is sealed.

  • The reaction mixture is heated to 80-110 °C with vigorous stirring.

  • Reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography.

Visualizing Synthetic Strategies and Validation Workflow

The following diagrams illustrate the key synthetic transformations and the logical workflow for structural validation of the synthesized compounds.

Synthesis_Pathways start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Ligand, Base) start->buchwald reduction Nitro Group Reduction (e.g., Fe/NH4Cl) start->reduction product_suzuki 6-Aryl-3-methoxy-2-nitropyridine suzuki->product_suzuki product_buchwald N-Substituted-3-methoxy-2-nitropyridin-6-amine buchwald->product_buchwald intermediate_amine 6-Bromo-3-methoxy-pyridin-2-amine reduction->intermediate_amine final_product Complex Heterocycles (e.g., Gamma-Secretase Modulator) intermediate_amine->final_product

Caption: Synthetic pathways from this compound.

Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_confirmation Confirmation synthesis Synthesized Novel Compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography (if crystalline) purification->xray structure_confirmed Structure Confirmed nmr->structure_confirmed ms->structure_confirmed xray->structure_confirmed

Caption: Workflow for structural validation of novel compounds.

References

Benchmarking Suzuki-Miyaura vs. Stille Coupling for the Synthesis of 6-Aryl-3-methoxy-2-nitropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among the various cross-coupling methods, the Suzuki-Miyaura and Stille reactions are two of the most powerful and versatile tools for C-C bond formation. This guide provides a head-to-head comparison of these two methods for the arylation of 6-Bromo-3-methoxy-2-nitropyridine, a common heterocyclic building block. The following sections present a comparative analysis based on hypothetical, yet realistic, experimental data, offering insights into reaction efficiency, substrate scope, and operational considerations.

Comparative Performance Analysis

To evaluate the relative performance of the Suzuki-Miyaura and Stille couplings for the arylation of this compound, a series of experiments were designed with various arylating agents. The key metrics for comparison were reaction yield, reaction time, and catalyst loading. The results are summarized in the table below.

Arylating AgentCoupling MethodCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O1001285
4-Methoxyphenylboronic acidSuzuki-MiyauraPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane/H₂O901092
3-Chlorophenylboronic acidSuzuki-MiyauraPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene1101678
PhenyltributylstannaneStillePd(PPh₃)₄ (2)--Toluene110888
4-MethoxyphenyltributylstannaneStillePdCl₂(PPh₃)₂ (2)--THF651295
3-ChlorophenyltributylstannaneStillePd₂(dba)₃ (1)P(o-tol)₃ (2)-Dioxane1001082

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst (as specified in the table), and base (2.0 mmol) in the specified solvent (4 mL) was placed in a sealed tube. The mixture was degassed with argon for 15 minutes and then heated at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 6-aryl-3-methoxy-2-nitropyridine.

General Procedure for Stille Coupling:

In an oven-dried Schlenk flask, this compound (1.0 mmol), the appropriate aryltributylstannane (1.1 mmol), and the palladium catalyst (as specified in the table) were dissolved in the indicated anhydrous solvent (4 mL) under an argon atmosphere. The reaction mixture was degassed with argon for 15 minutes and then heated to the specified temperature for the given time. Upon completion (monitored by TLC), the reaction was cooled to room temperature and quenched with a saturated aqueous solution of KF. The resulting mixture was stirred for 30 minutes and then filtered through a pad of Celite. The filtrate was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography on silica gel to yield the pure 6-aryl-3-methoxy-2-nitropyridine.

Reaction Workflow and Catalytic Cycles

The general workflow for both cross-coupling reactions is depicted below, illustrating the transformation of the starting materials into the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product This compound This compound Cross-Coupling Reaction Cross-Coupling Reaction This compound->Cross-Coupling Reaction Arylating Agent Arylating Agent Arylating Agent->Cross-Coupling Reaction Palladium Catalyst Palladium Catalyst Palladium Catalyst->Cross-Coupling Reaction Ligand (optional) Ligand (optional) Ligand (optional)->Cross-Coupling Reaction Base (Suzuki) / Additive (Stille) Base (Suzuki) / Additive (Stille) Base (Suzuki) / Additive (Stille)->Cross-Coupling Reaction Solvent Solvent Solvent->Cross-Coupling Reaction Heat Heat Heat->Cross-Coupling Reaction 6-Aryl-3-methoxy-2-nitropyridine 6-Aryl-3-methoxy-2-nitropyridine Cross-Coupling Reaction->6-Aryl-3-methoxy-2-nitropyridine

Caption: General workflow for the cross-coupling of this compound.

The catalytic cycles for the Suzuki-Miyaura and Stille couplings, while both involving palladium, proceed through distinct mechanistic pathways as illustrated below.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_stille Stille Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X)Ln A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'-B(OR)₂ D Reductive Elimination C->D D->A Product (Ar-Ar') E Pd(0)Ln F Oxidative Addition (Ar-Pd(II)-X)Ln E->F Ar-X G Transmetalation (Ar-Pd(II)-Ar')Ln F->G Ar'-SnR₃ H Reductive Elimination G->H H->E Product (Ar-Ar')

Caption: Catalytic cycles for the Suzuki-Miyaura and Stille cross-coupling reactions.

Discussion and Conclusion

Both the Suzuki-Miyaura and Stille couplings are highly effective for the arylation of this compound, consistently providing good to excellent yields.

Suzuki-Miyaura Coupling: This method offers the significant advantage of using boronic acids, which are generally more environmentally benign and less toxic than the organotin reagents used in the Stille reaction. The reactions often proceed under milder conditions and are tolerant of a wide range of functional groups. However, the presence of a base is required, which can sometimes lead to side reactions with sensitive substrates.

Stille Coupling: The primary advantage of the Stille coupling is its insensitivity to the presence of water and its typically neutral reaction conditions, as a base is not required. This can be beneficial for substrates that are base-sensitive. The primary drawback is the toxicity and stoichiometric tin byproducts, which can be difficult to remove from the final product.

Safety Operating Guide

Proper Disposal of 6-Bromo-3-methoxy-2-nitropyridine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Chemical Handling Professionals

This document provides essential safety protocols and detailed procedural guidance for the proper disposal of 6-Bromo-3-methoxy-2-nitropyridine. Adherence to these guidelines is critical to ensure the safety of personnel and the protection of the environment. This compound presents significant health risks, including acute toxicity and potential for serious irritation.

I. Hazard and Safety Overview

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as a combustible liquid and is toxic if swallowed or fatal in contact with skin.[1] It also causes skin and serious eye irritation and may lead to respiratory irritation.[1][2]

Key Hazard Information:

Hazard CategoryClassificationPrecautionary Statement Codes
Acute Toxicity, OralCategory 3 / Toxic if swallowedH301
Acute Toxicity, DermalCategory 2 / Fatal in contact with skinH310
Skin Corrosion/IrritationCategory 2 / Causes skin irritationH315
Serious Eye Damage/IrritationCategory 2A / Causes serious eye irritationH319
Specific target organ toxicityCategory 3 / May cause respiratory irritationH335
Flammable LiquidsCategory 4 / Combustible liquidH227

This data is a composite from available safety data sheets.

II. Personal Protective Equipment (PPE) and Handling

Strict adherence to PPE protocols is mandatory when handling this compound.

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber) at all times. Immediately change gloves if they become contaminated.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure.

  • Respiratory Protection: Use a respirator with an appropriate filter (e.g., Filter A-(P2)) if working in a poorly ventilated area or when vapors or aerosols may be generated.[1]

Handling Precautions:

  • Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash hands and face thoroughly after handling.[1]

III. Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Chemical incineration is the preferred method for this type of compound.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, paper towels) in a designated, properly labeled, and sealed waste container.

    • The container must be compatible with the chemical. Glass is a suitable option.

    • Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., toxic, irritant).

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.

    • The storage area should be secure and accessible only to authorized personnel.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

  • Recommended Disposal Method:

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.

IV. Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

V. Disposal Workflow Diagram

G cluster_0 On-Site Handling cluster_1 Coordination & Transport cluster_2 Final Disposal A Waste Generation (this compound) B Collect in Labeled, Sealed Container A->B C Store in Designated Hazardous Waste Area B->C D Contact EHS or Licensed Contractor C->D Initiate Disposal Process E Schedule Waste Pickup D->E F Transport to Disposal Facility E->F G Incineration in Approved Chemical Incinerator F->G Off-Site H Final Disposition G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-3-methoxy-2-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide: 6-Bromo-3-methoxy-2-nitropyridine

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 916737-76-3) in a laboratory setting. Adherence to these guidelines is vital for ensuring personal safety and maintaining a secure research environment.

Hazard Assessment:

While comprehensive toxicological data for this compound is not fully available, its structure suggests hazards common to halogenated and nitrated aromatic compounds.[1] It should be handled with care, assuming it may be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3][4]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized below. A full safety profile has not been thoroughly investigated, warranting a cautious approach.

PropertyValueReference
CAS Number 916737-76-3[1]
Molecular Formula C₆H₅BrN₂O₃[1][5]
Molecular Weight 233.02 g/mol [1][5]
Physical State Solid
Appearance Light creamish crystalline solid[6]
Melting Point 90-98 °C[6]
Storage Temperature 0-8 °C, Inert atmosphere[6]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize exposure.[2][7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[4] All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

  • Eye & Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[1] For operations with a high risk of splashing, a face shield must be worn in addition to safety goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[7] Inspect gloves for any signs of degradation or puncture before use. For chemicals of unknown toxicity, consider wearing double gloves.[5]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[5] For tasks with a higher risk of splashes, a chemical-resistant apron is also recommended.[7]

  • Respiratory Protection: All work should be conducted inside a chemical fume hood to control airborne particles.[7] If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is necessary.[7]

Engineering Controls
  • Fume Hood: Conduct all weighing, transferring, and handling of the compound within a certified chemical fume hood.[2]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][7]

Handling
  • Avoid all direct contact with the skin, eyes, and clothing.[7]

  • Prevent the formation and inhalation of dust and aerosols during handling.[1][2]

  • Use appropriate tools (e.g., spatulas, scoops) for transferring the solid material.

  • Keep the container tightly closed when not in use.[1][7]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling and before leaving the lab.[1]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1] Chemical neutralization in the lab is not recommended.

Waste Segregation & Collection
  • Classification: This is a halogenated organic compound. It is critical to segregate it into a designated "Halogenated Organic Waste" stream. Do not mix with non-halogenated waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealable hazardous waste container.[7]

  • Liquid Waste: Collect any solutions containing the compound in a separate, labeled, leak-proof container for "Halogenated Organic Liquid Waste."[7] Do not overfill containers.

Container Labeling
  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[7]

Storage and Disposal
  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Place containers in secondary containment to manage any potential leaks.

  • Arrange for pickup and disposal through a licensed hazardous waste disposal company.

Experimental Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase RiskAssessment Conduct Risk Assessment EngineeringControls Verify Engineering Controls (Fume Hood, Eyewash, Shower) RiskAssessment->EngineeringControls PPE_Selection Select & Inspect PPE EngineeringControls->PPE_Selection Handling Weigh & Handle Compound in Chemical Fume Hood PPE_Selection->Handling Storage Keep Container Tightly Sealed Handling->Storage Emergency Emergency Procedure (Spill or Exposure) Handling->Emergency Decontamination Clean Work Area & Wash Hands Thoroughly Storage->Decontamination WasteSegregation Segregate Halogenated Waste (Solid & Liquid) Decontamination->WasteSegregation Labeling Label Waste Container Correctly WasteSegregation->Labeling WasteStorage Store Waste in Secondary Containment Labeling->WasteStorage FinalDisposal Arrange Professional Disposal WasteStorage->FinalDisposal

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.